cis-4-Cyclohexene-1,2-dicarboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAAIDVFMVTAU-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883825 | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-26-2 | |
| Record name | rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D02S2924W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of cis-4-cyclohexene-1,2-dicarboxylic acid, a versatile intermediate in organic synthesis with significant applications in pharmaceutical and materials science. This document details its physical and chemical characteristics, spectral data, and established experimental protocols for its synthesis.
Chemical and Physical Properties
This compound is a white crystalline solid. Its structure, featuring a cyclohexene (B86901) ring and two adjacent carboxylic acid groups in a cis configuration, makes it a valuable precursor for a variety of more complex molecules.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid | [2] |
| CAS Number | 2305-26-2 | [2] |
| Molecular Formula | C₈H₁₀O₄ | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Appearance | White crystalline powder | |
| Melting Point | 165-170 °C | [3] |
| Boiling Point | 106-107 °C at 0.1 Torr | [4] |
| pKa₁ | 3.89 (at 20 °C) | [4] |
| pKa₂ | 6.79 (at 20 °C) | [4] |
| Solubility | Soluble in methanol. Slightly soluble in acetone. Soluble in hot water. | [3][4][5] |
Reactivity and Applications
The chemical reactivity of this compound is characterized by the functionalities of its carboxylic acid groups and the cyclohexene ring.[6]
-
Carboxylic Acid Reactions: The two carboxylic acid groups can readily undergo esterification, amidation, reduction to alcohols, and decarboxylation, providing pathways to a diverse range of derivatives.[6]
-
Cyclohexene Ring Reactions: The double bond in the cyclohexene ring can participate in various reactions, including cycloadditions, oxidations (e.g., epoxidation, dihydroxylation), and reductions (e.g., hydrogenation).[6]
This broad reactivity profile makes it a key intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[6] In drug development, it can be used as a linker or a scaffold to build more complex and biologically active molecules.
General Reactivity Diagram
Caption: Reactivity of this compound.
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Spectral Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the olefinic protons of the cyclohexene ring, the allylic protons, and the protons alpha to the carboxylic acid groups can be observed. The carboxylic acid protons typically appear as a broad singlet at a downfield chemical shift.[7] |
| ¹³C NMR | Resonances for the carboxylic acid carbons, the olefinic carbons of the double bond, and the sp³-hybridized carbons of the cyclohexene ring are characteristic. |
| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups. A sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The C=C stretching of the cyclohexene ring appears around 1650 cm⁻¹.[7] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: a Diels-Alder reaction to form the anhydride (B1165640) precursor, followed by hydrolysis.
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This synthesis involves a [4+2] cycloaddition (Diels-Alder reaction) between 1,3-butadiene (B125203) and maleic anhydride. As 1,3-butadiene is a gas at room temperature, a common and safer laboratory procedure utilizes 3-sulfolene (B121364), which thermally decomposes in situ to generate 1,3-butadiene.[1][8]
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene (solvent)
-
Petroleum ether (for crystallization)
Procedure:
-
Combine 3-sulfolene and maleic anhydride in a round-bottom flask containing a magnetic stir bar.[9]
-
Add xylene as a solvent.[9]
-
Heat the mixture to reflux. The 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide gas (ensure adequate ventilation in a fume hood).[1][8]
-
The in situ generated 1,3-butadiene will react with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Induce crystallization by adding petroleum ether.[9]
-
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.[8]
-
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The synthesized anhydride is then hydrolyzed to the corresponding dicarboxylic acid.[3]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Distilled water
Procedure:
-
Place the cis-4-cyclohexene-1,2-dicarboxylic anhydride in a flask.[3]
-
Add distilled water and heat the mixture to boiling to dissolve the anhydride and facilitate hydrolysis.[3]
-
Once the solid has dissolved, cool the solution in an ice bath to induce crystallization of the dicarboxylic acid.[9]
-
Collect the white crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold water and allow them to air dry.[3]
Synthetic Workflow Diagram
References
- 1. odinity.com [odinity.com]
- 2. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sas.upenn.edu [sas.upenn.edu]
- 4. chembk.com [chembk.com]
- 5. cyclohex-4-ene-1,2-dicarboxylic acid | 88-98-2 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Solved Sample: this compound | Chegg.com [chegg.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Experiment #4 [sas.upenn.edu]
- 10. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
A Technical Guide to the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the synthesis mechanism for cis-4-Cyclohexene-1,2-dicarboxylic acid, a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and complex molecular frameworks.[1] The primary route to this compound is a two-step process involving a Diels-Alder reaction followed by hydrolysis.
Core Synthesis Mechanism
The synthesis is fundamentally a two-stage process:
-
A [4+2] cycloaddition, specifically a Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640).[2][3]
-
Subsequent hydrolysis of the resulting cyclic anhydride to yield the target diacid.[4][5]
Stage 1: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful and elegant method for forming six-membered rings.[6][7] It is a concerted pericyclic reaction, meaning the new carbon-carbon bonds form simultaneously in a cyclic transition state involving the π-electrons of the diene and dienophile.[8][9]
-
Diene : 1,3-butadiene, which provides four π-electrons.
-
Dienophile : Maleic anhydride, which provides two π-electrons and is activated by its two electron-withdrawing carbonyl groups.[5]
A critical aspect of this reaction is its stereospecificity. The cis geometry of the dienophile (maleic anhydride) is retained in the product, resulting exclusively in the formation of the cis-dicarboxylic anhydride.[8][10]
For safety and practicality, 1,3-butadiene, a gas at room temperature, is typically generated in situ.[10][11] The most common precursor is 3-sulfolene (B121364) (butadiene sulfone), a stable, odorless solid.[9][12] Upon heating, 3-sulfolene undergoes a thermal cheletropic elimination, releasing gaseous sulfur dioxide (SO₂) and the required 1,3-butadiene, which is immediately consumed in the reaction.[10][13] This method avoids handling gaseous butadiene and minimizes the formation of polymeric by-products.[9]
The mechanism proceeds through a stabilized, six-membered cyclic transition state.[6][9]
Stage 2: Hydrolysis of the Anhydride
The anhydride product from the Diels-Alder reaction is readily hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the anhydride in the presence of water.[4] The mechanism involves nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride, followed by proton transfer and ring-opening to yield the two carboxylic acid groups in a cis configuration.
Experimental Protocols
The following protocols are synthesized from common laboratory procedures.[5][7][9]
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Apparatus Setup : Assemble a reflux apparatus consisting of a round-bottom flask (25 mL or 50 mL), a water-cooled condenser, and a heating mantle.[14] A gas trap containing a sodium hydroxide (B78521) solution should be placed at the top of the condenser to neutralize the SO₂ gas produced.[3][5]
-
Reagents : To the round-bottom flask, add 3-sulfolene (e.g., 2.0-2.5 g), maleic anhydride (e.g., 1.2-1.5 g), and a high-boiling inert solvent such as xylene (0.8-1.0 mL).[5][7][12] Add a boiling stone or magnetic stir bar.
-
Reaction : Heat the mixture gently to dissolve the solids.[7] Once dissolved, increase the heat to bring the mixture to a moderate reflux (the boiling point of xylene is ~140°C).[5] Maintain reflux for approximately 30-60 minutes.[7][8]
-
Isolation and Purification :
-
Remove the heat source and allow the flask to cool to room temperature.[9]
-
Add toluene (B28343) (e.g., 10 mL) to dissolve the product.[3]
-
Induce crystallization by adding a less polar solvent like petroleum ether or hexanes dropwise until the solution becomes cloudy, then heat gently until it clarifies.[3][9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[9]
-
Collect the white, crystalline product by vacuum filtration, washing with a small amount of cold petroleum ether or hexanes.[6][11]
-
Dry the crystals to obtain the final anhydride product.
-
Protocol 2: Hydrolysis to this compound
-
Procedure : Place the synthesized anhydride (e.g., 1.6 g) in a flask and add water (e.g., 10-15 mL).[4]
-
Reaction : Heat the mixture to boiling. The anhydride will melt and eventually dissolve as it hydrolyzes to the diacid.[4]
-
Isolation :
Data Presentation
Table 1: Physical and Spectroscopic Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 3-Sulfolene | 118.15 | 64 - 66 | - |
| Maleic Anhydride | 98.06 | 52 - 53 | - |
| cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 152.15 | 102 - 106 | ¹H NMR : Signals for vinylic, allylic, and methine protons.[8] IR : C=O stretch (anhydride) ~1780, 1850 cm⁻¹.[15] |
| This compound | 170.16 | 158 - 165 | ¹H NMR : Broad singlet for -COOH protons.[16][17] ¹³C NMR : Signals for carboxyl, alkene, and alkane carbons.[15][18] IR : Broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch (acid) ~1700 cm⁻¹.[15][19] |
Data compiled from multiple sources.[4][5][8][12][15][16][17][18][19][20]
Table 2: Typical Reaction Parameters and Yields
| Reaction Stage | Limiting Reagent | Solvent | Typical Yield | Reference |
| Anhydride Synthesis | Maleic Anhydride | Xylene or Toluene | 49% - 85% | [4][8][20] |
| Diacid Hydrolysis | Anhydride | Water | ~67% | [4] |
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. sas.upenn.edu [sas.upenn.edu]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. atc.io [atc.io]
- 7. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 8. odinity.com [odinity.com]
- 9. cerritos.edu [cerritos.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. youtube.com [youtube.com]
- 15. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]
- 16. This compound(2305-26-2) 1H NMR [m.chemicalbook.com]
- 17. Solved Sample: this compound | Chegg.com [chegg.com]
- 18. This compound(2305-26-2) 13C NMR spectrum [chemicalbook.com]
- 19. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. studymoose.com [studymoose.com]
A Technical Guide to the Stereochemistry of cis-4-Cyclohexene-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of cis-4-cyclohexene-1,2-dicarboxylic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. The defined stereochemical properties and versatile reactivity of this compound make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of new therapeutic agents.[1] This document details the synthesis, conformational analysis, and key stereochemical features of the title compound, supported by experimental protocols and quantitative data.
Introduction
This compound is a cyclic dicarboxylic acid characterized by a cyclohexene (B86901) ring and two carboxylic acid functional groups oriented in a cis configuration.[1] This specific arrangement of functional groups, coupled with the presence of a double bond and stereocenters, imparts a unique three-dimensional structure that influences its chemical and biological properties. Understanding the stereochemistry of this molecule is paramount for its effective utilization in stereoselective synthesis.[1]
Synthesis
The primary route for the synthesis of this compound involves a two-step process: a Diels-Alder reaction to form the anhydride (B1165640) precursor, followed by hydrolysis.
Step 1: Diels-Alder Reaction for the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
The synthesis of the anhydride is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[2] For practical laboratory applications, 1,3-butadiene (B125203), which is a gas at room temperature, is often generated in situ from the thermal decomposition of 3-sulfolene (B121364).[3][4] This reaction is stereospecific, with the cis configuration of the dienophile being retained in the product.[2]
Step 2: Hydrolysis of the Anhydride
The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then hydrolyzed, typically by heating in the presence of water, to yield the target diacid.
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is adapted from established laboratory procedures.[2][3][5][6]
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (or Toluene)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in approximately a 1.1:1 molar ratio (e.g., 2.0 g of 3-sulfolene and 1.2 g of maleic anhydride).[6]
-
Add a minimal amount of a high-boiling solvent such as xylene (e.g., 0.8 mL) to facilitate the reaction.[6]
-
Heat the mixture gently to reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas (Caution: perform in a fume hood).[5][6]
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the cooled mixture in a minimal amount of warm toluene.[5]
-
Induce crystallization by the slow addition of petroleum ether until the solution becomes cloudy.[5]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, wash with cold petroleum ether, and air dry.[5]
Hydrolysis to this compound
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Distilled water
Procedure:
-
Place the synthesized anhydride (e.g., 1.62 g) in an Erlenmeyer flask with distilled water.[7]
-
Heat the mixture to boiling until all the anhydride has dissolved.[7]
-
If crystallization does not occur upon cooling, reheat the solution to reduce the volume of water.[7]
-
Allow the solution to cool to room temperature. Crystallization can be induced by scratching the inside of the flask with a glass rod.[7]
-
Cool the flask in an ice bath to complete the crystallization process.[7]
-
Collect the crystals of this compound by vacuum filtration and allow them to dry.[7]
Stereochemical Analysis
The stereochemistry of this compound is defined by the relative orientation of the two carboxylic acid groups and the conformation of the six-membered ring.
Chirality
This compound is a chiral molecule. Although it possesses a C2 axis of symmetry, it lacks a plane of symmetry and is therefore not a meso compound. The Diels-Alder synthesis with achiral reactants results in a racemic mixture of the two enantiomers: (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid and (1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.[2]
Conformational Analysis
The cyclohexene ring in this compound adopts a half-chair conformation. The two carboxylic acid groups can exist in either pseudo-axial (a') or pseudo-equatorial (e') positions. Due to the cis relationship, one substituent will be in a pseudo-axial position while the other is in a pseudo-equatorial position (a',e' or e',a'). These two conformers are in equilibrium through a ring-flip process.
The relative stability of these conformers is determined by steric interactions. Generally, the conformer with the bulky carboxylic acid groups in the pseudo-equatorial positions is favored to minimize steric strain.
Spectroscopic and Crystallographic Data
The conformation of the molecule can be elucidated using NMR spectroscopy, specifically through the analysis of vicinal proton-proton coupling constants (³JHH) and the application of the Karplus equation. The Karplus equation relates the dihedral angle between two adjacent protons to the magnitude of their coupling constant. A larger coupling constant is observed for protons with dihedral angles approaching 0° or 180°, while smaller coupling constants are observed for dihedral angles around 90°.
X-ray crystallography provides definitive information about the solid-state conformation. The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 150386.[7] This data can provide precise bond lengths, bond angles, and dihedral angles, confirming the half-chair conformation and the relative positioning of the substituents.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | [7] |
| Molecular Weight | 170.16 g/mol | [7] |
| IUPAC Name | (1R,2S)-rel-cyclohex-4-ene-1,2-dicarboxylic acid | [7] |
| CAS Number | 2305-26-2 | [7] |
| Melting Point (Diacid) | 166-170 °C | [8] |
| Melting Point (Anhydride) | 103-104 °C | [3] |
| Crystal Structure (CCDC) | 150386 | [7] |
Conclusion
The stereochemistry of this compound is well-defined, arising from a stereospecific Diels-Alder reaction. The molecule is chiral and exists as a racemic mixture when synthesized from achiral precursors. Its conformational flexibility is characterized by a half-chair equilibrium, the position of which can be investigated through advanced NMR techniques and is definitively determined in the solid state by X-ray crystallography. This in-depth understanding of its three-dimensional structure is critical for its application as a versatile intermediate in the stereocontrolled synthesis of pharmaceuticals and other complex organic molecules.
References
- 1. This compound | 2305-26-2 [chemicalbook.com]
- 2. (1S,2S)-4-Cyclohexene-1,2-dicarboxylicacid | C8H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. hpc-standards.us [hpc-standards.us]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brainly.com [brainly.com]
- 7. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 2305-26-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Technical Guide to the Diels-Alder Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid
This guide provides an in-depth overview of the Diels-Alder reaction for the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and a mechanistic exploration of the core chemical transformations.
Reaction Overview
The synthesis of this compound is a two-step process. The first and key step is a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene (B125203) and maleic anhydride (B1165640). This reaction forms the cyclic intermediate, cis-4-Cyclohexene-1,2-dicarboxylic anhydride. Due to the gaseous nature of 1,3-butadiene, it is often generated in situ from the thermal decomposition of 3-sulfolene (B121364). The subsequent step involves the hydrolysis of the anhydride to yield the final dicarboxylic acid product. The stereospecificity of the Diels-Alder reaction ensures the cis conformation of the resulting cyclohexene (B86901) derivative.[1][2]
Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol outlines the synthesis of the anhydride intermediate via the Diels-Alder reaction.
Materials:
-
3-sulfolene (butadiene sulfone)
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether or Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-sulfolene, maleic anhydride, and dry xylene.[3] The use of 3-sulfolene provides a stable, solid precursor for the gaseous 1,3-butadiene.[4][5]
-
Gently heat the mixture with stirring to dissolve the solids.
-
Once dissolved, increase the temperature to a gentle reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas.[6][7] The in situ generated 1,3-butadiene then reacts with maleic anhydride.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
To induce crystallization, add petroleum ether or hexanes to the cooled solution.[3][8]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product, cis-4-Cyclohexene-1,2-dicarboxylic anhydride, by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether or hexanes.
-
Dry the product to a constant weight.
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol describes the conversion of the anhydride to the target dicarboxylic acid.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Distilled water
Procedure:
-
Place the synthesized cis-4-Cyclohexene-1,2-dicarboxylic anhydride in a flask with distilled water.
-
Heat the mixture to boiling to facilitate the hydrolysis of the anhydride.[9]
-
Continue heating until all the solid has dissolved.
-
Allow the solution to cool to room temperature, which should induce crystallization of the dicarboxylic acid.
-
To ensure complete crystallization, place the flask in an ice bath.
-
Collect the crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the final product thoroughly.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its anhydride intermediate.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | 102-106 |
| This compound | 170.16 | 158-160 |
| Reaction Step | Reactants | Product | Reported Yield (%) |
| Diels-Alder Reaction | 3-sulfolene, Maleic anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 49.31 - 84.6 |
| Hydrolysis | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, Water | This compound | 66.9 |
Reaction Schematics and Workflows
The following diagrams illustrate the key transformations and the experimental workflow.
Caption: Diels-Alder reaction of 1,3-butadiene and maleic anhydride.
Caption: Hydrolysis of the anhydride to the dicarboxylic acid.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 3. sas.upenn.edu [sas.upenn.edu]
- 4. studymoose.com [studymoose.com]
- 5. scribd.com [scribd.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. odinity.com [odinity.com]
- 9. Experiment #4 [sas.upenn.edu]
Spectroscopic Profile of cis-4-Cyclohexene-1,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for cis-4-Cyclohexene-1,2-dicarboxylic acid. The information presented herein is intended to support research and development activities by offering a consolidated resource of its spectral characteristics, facilitating its identification, characterization, and utilization in various scientific applications.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1650 | C=C stretch | Alkene |
| ~1200-1300 | C-O stretch | Carboxylic Acid |
| ~900-950 | O-H bend | Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 2H | -COOH |
| ~5.7 | Multiplet | 2H | -CH=CH- |
| ~3.2 | Multiplet | 2H | -CH(COOH) |
| ~2.4 | Multiplet | 4H | -CH₂- |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~125 | -CH=CH- |
| ~40 | -CH(COOH) |
| ~25 | -CH₂- |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 152 | [M - H₂O]⁺ |
| 125 | [M - COOH]⁺ |
| 79 | [C₆H₇]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
The target compound is typically synthesized via a two-step process starting with a Diels-Alder reaction to form the anhydride (B1165640), followed by hydrolysis.
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride and 3-sulfolene (B121364) (a source of 1,3-butadiene).
-
Heating: Heat the mixture to a temperature sufficient to induce the decomposition of 3-sulfolene and initiate the Diels-Alder reaction. This is typically performed in a high-boiling solvent like xylene.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize. Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., petroleum ether) to remove unreacted starting materials. The crude product can be further purified by recrystallization.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the synthesized anhydride in water in a round-bottom flask.
-
Heating: Heat the mixture to reflux.
-
Reaction Monitoring: The hydrolysis is typically complete when the solid anhydride has fully dissolved.
-
Isolation and Purification: Cool the solution to room temperature and then in an ice bath to induce crystallization of the dicarboxylic acid. Collect the crystals by vacuum filtration and dry them thoroughly.
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suppression of the water signal). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The data presented were acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR were used.
-
Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid groups may require derivatization (e.g., esterification) to increase volatility. Alternatively, direct infusion techniques with a suitable ionization method can be used.
-
Instrument Setup: A common setup involves a GC coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: If using GC-MS, inject the derivatized sample into the GC. The separated components elute from the column and enter the mass spectrometer. The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the compound and its fragments.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
An In-depth Technical Guide to the Physical Properties of cis-4-Cyclohexene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of cis-4-Cyclohexene-1,2-dicarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a logical workflow for property characterization.
Core Physical Properties
This compound is a versatile intermediate in organic synthesis, valued for its stereospecificity and the reactivity of its dicarboxylic acid functionalities.[1] A thorough understanding of its physical properties is crucial for its application in the synthesis of complex molecules and pharmaceutical ingredients.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.
| Physical Property | Value | Notes |
| Molecular Formula | C₈H₁₀O₄ | |
| Molecular Weight | 170.16 g/mol | [2][3][4] |
| Melting Point | 166-170 °C | [5] |
| 168 °C | [2][3][6] | |
| 170-171 °C | In water[7] | |
| Boiling Point | 106-107 °C | At 0.1 Torr[2][3] |
| Density | 1.369 ± 0.06 g/cm³ | Predicted[2][7] |
| Appearance | White powder or crystals | [2][5] |
| Solubility | Soluble in Methanol (B129727) | [3] |
| pKa₁ | 3.89 | At 20 °C[2][3] |
| pKa₂ | 6.79 | At 20 °C[2] |
| Refractive Index | 1.548 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology: Capillary Melting Point Method.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[9]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.[10]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (around 150°C). The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8][9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]
-
Purity Assessment: A sharp melting range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[8][11]
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Methodology: Equilibrium Solubility Method.
Apparatus:
-
Test tubes with stoppers
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure (Qualitative):
-
Sample Addition: Approximately 25 mg of this compound is placed into a test tube.[12]
-
Solvent Addition: 0.75 mL of the test solvent (e.g., water, methanol, diethyl ether, 5% NaHCO₃, 5% NaOH, 5% HCl) is added in portions.[12]
-
Mixing: The test tube is vigorously shaken or vortexed after each addition for a set period (e.g., 1-2 minutes).[12][13]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. Solubility is often classified as soluble, partially soluble, or insoluble.[13] The acidic nature of the compound can be confirmed by its solubility in aqueous bases like 5% NaOH or 5% NaHCO₃ due to the formation of a soluble salt.[14][15]
Procedure (Quantitative - for aqueous solubility):
-
An excess amount of the solid acid is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
The concentration of the dissolved acid in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (if a chromophore is present) or HPLC.
pKa Determination
Objective: To determine the acid dissociation constants (pKa₁ and pKa₂) of this compound.
Methodology: Potentiometric Titration.[16]
Apparatus:
-
pH meter with a glass electrode (calibrated with standard buffers)[17]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is low, though this can affect the pKa value.[16] To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[17]
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with the standardized NaOH solution, added in small, precise increments from the burette.[18]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, corresponding to the neutralization of the first and second carboxylic acid groups. The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.
Visualizations
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Workflow for the characterization of physical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Cyclohexene-1,2-dicarboxylic acid, cis- [chembk.com]
- 3. This compound CAS#: 2305-26-2 [m.chemicalbook.com]
- 4. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2305-26-2 | TCI AMERICA [tcichemicals.com]
- 6. cis-cyclohex-4-ene-1,2-dicarboxylic acid [stenutz.eu]
- 7. cyclohex-4-ene-1,2-dicarboxylic acid | 88-98-2 [amp.chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. web.mit.edu [web.mit.edu]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. scribd.com [scribd.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dergipark.org.tr [dergipark.org.tr]
Formation of cis-4-Cyclohexene-1,2-dicarboxylic acid anhydride: A Technical Guide
Introduction
cis-4-Cyclohexene-1,2-dicarboxylic acid anhydride (B1165640) is a valuable chemical intermediate synthesized via the Diels-Alder reaction, a cornerstone of modern organic chemistry.[1][2] This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) ring.[3][4] The reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[1][3]
This guide provides an in-depth overview of the synthesis of this compound anhydride, focusing on the reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile). It details the reaction mechanism, experimental protocols, and key physical and chemical properties of the resulting adduct. The content is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Mechanism: The Diels-Alder Cycloaddition
The formation of the target anhydride is a classic example of a Diels-Alder reaction. It is a thermally controlled pericyclic reaction that proceeds through a single, cyclic transition state.[5] For the reaction to occur, the diene (1,3-butadiene) must adopt an s-cis conformation, where the double bonds are on the same side of the central single bond.[3][4] The dienophile, maleic anhydride, is an excellent substrate due to the electron-withdrawing nature of its anhydride group, which makes its double bond electron-poor and highly reactive toward the electron-rich diene.[4] The cis configuration of the dienophile is directly translated to the cis stereochemistry of the two carboxylic anhydride groups on the newly formed cyclohexene ring.[3]
Caption: Diels-Alder reaction mechanism for anhydride formation.
Quantitative Data
The physical and chemical properties of the final product are crucial for its identification and application. The reaction conditions can be optimized to maximize yield and purity.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [6] |
| Molar Mass | 152.14 g/mol | [7] |
| Appearance | White flakes/crystals | [6][8] |
| Melting Point | 102-105 °C | [6][7][9] |
| Boiling Point | 343 °C | [6] |
| Density | 1.402 g/cm³ | [6] |
| Solubility | Soluble in water (may decompose) | [6] |
Table 2: Representative Reaction Parameters
| Parameter | Value | Notes | Reference |
| Reactants | 3-Sulfolene (B121364), Maleic Anhydride | 3-Sulfolene is an in situ source of 1,3-butadiene. | [5][7][10] |
| Molar Ratio | ~1:1 (Diene:Dienophile) | A slight excess of the diene source may be used. | [7] |
| Solvent | p-Xylene (B151628) or tert-Butylbenzene | High-boiling point solvents are used for reflux. | [5][10] |
| Reaction Temperature | Reflux (below 150-160 °C) | Gentle heating prevents polymerization of butadiene. | [5][10] |
| Reaction Time | 20-30 minutes | The reaction is relatively fast under reflux conditions. | [5] |
| Reported Yield | 49-85% | Yield can vary based on reaction scale and purification. | [7][9] |
Experimental Protocol
The following protocol outlines a common laboratory procedure for the synthesis of this compound anhydride using 3-sulfolene as a safe and solid precursor for 1,3-butadiene.[3][5]
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Maleic anhydride is a corrosive irritant, and the thermal decomposition of 3-sulfolene releases sulfur dioxide (SO₂), a toxic gas.[5][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Materials and Reagents:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
p-Xylene (or tert-butylbenzene)
-
Petroleum ether (low-boiling fraction)
-
5 mL conical vial or round-bottom flask
-
Spin vane or magnetic stir bar
-
Air condenser or reflux condenser
-
Heating mantle or hot plate with a sand bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
Reaction Setup:
-
Diels-Alder Reaction:
-
Gently heat the mixture to a slow reflux. The solid reactants will dissolve as the temperature rises.[10]
-
The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas.[10] Maintain gentle heating to control the release of butadiene and prevent its polymerization.[5]
-
Continue refluxing the solution for approximately 20-30 minutes. The reaction temperature should be kept below 160°C.[5]
-
-
Isolation and Purification:
-
Remove the apparatus from the heat source and allow it to cool to room temperature. The product may begin to crystallize.
-
Once cool, remove the spin vane. Add 0.5 mL of toluene to dissolve the crude product completely. Gentle warming may be necessary.[5]
-
Slowly add petroleum ether dropwise to the toluene solution until a slight cloudiness persists. This indicates the solution is saturated.[5]
-
Gently heat the mixture until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature to form pure crystals.
-
Once crystallization at room temperature is complete, place the vial in an ice bath to maximize crystal formation.[5]
-
-
Product Collection and Drying:
-
Characterization:
-
Determine the final mass and calculate the percent yield.
-
Measure the melting point of the dried product. A sharp melting point close to the literature value (103-104 °C) indicates high purity.[7]
-
Obtain an Infrared (IR) spectrum to confirm the presence of characteristic functional groups (e.g., C=O stretches for the anhydride).
-
Caption: General workflow for the synthesis of the anhydride.
Applications and Significance
This compound and its anhydride are versatile intermediates in organic synthesis.[11] The presence of both a double bond and carboxylic acid functionalities allows for a wide range of chemical transformations.[11] These compounds serve as building blocks for the production of polymers, plasticizers, resins, and various pharmaceuticals.[1][12] The stereocontrolled nature of the Diels-Alder reaction makes this route particularly valuable for creating complex molecular architectures required in drug discovery and development.[11]
References
- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid - Edubirdie [edubirdie.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cerritos.edu [cerritos.edu]
- 6. cis-4-Cyclohexene-1,2-dicarboxylic anhydride(935-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. studymoose.com [studymoose.com]
- 8. B21431.30 [thermofisher.com]
- 9. sas.upenn.edu [sas.upenn.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. nbinno.com [nbinno.com]
- 12. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
Determining the Solubility of cis-4-Cyclohexene-1,2-dicarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of cis-4-Cyclohexene-1,2-dicarboxylic acid in various organic solvents. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on empowering researchers with robust experimental protocols and a logical workflow for generating reliable solubility profiles. Such data is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.
Solubility Data Overview
The following table presents a curated list of common organic solvents used in research and drug development. It is designed to serve as a template for recording experimentally determined solubility data for this compound.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Relative Polarity | Solvent Class (ICH Q3C) | Solubility ( g/100 mL at 25°C) |
| Methanol | 0.762 | Class 2 | Requires Experimental Determination |
| Ethanol | 0.654 | Class 3 | Requires Experimental Determination |
| Acetone | 0.355 | Class 3 | Requires Experimental Determination |
| Isopropanol | 0.546 | Class 3 | Requires Experimental Determination |
| Ethyl Acetate | 0.228 | Class 3 | Requires Experimental Determination |
| Acetonitrile (B52724) | 0.460 | Class 2 | Requires Experimental Determination |
| Tetrahydrofuran (THF) | 0.207 | Class 2 | Requires Experimental Determination |
| Dichloromethane (DCM) | 0.309 | Class 2 | Requires Experimental Determination |
| Toluene | 0.099 | Class 2 | Requires Experimental Determination |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Class 3 | Requires Experimental Determination |
| Water | 1.000 | - | Requires Experimental Determination |
| Hexane | 0.009 | Class 2 | Requires Experimental Determination |
Note: Relative polarity values are provided for comparative purposes. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C guideline classifies residual solvents by their toxicity risk.[3]
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for a researcher to systematically determine the solubility of this compound.
Caption: Workflow for determining the solubility of a chemical compound.
Experimental Protocols
The determination of thermodynamic (or equilibrium) solubility is crucial for obtaining accurate and reproducible data. The shake-flask method is the gold-standard for this purpose.[4][5][6]
Materials and Equipment
-
Compound: High-purity this compound (CAS 2305-26-2).
-
Solvents: HPLC-grade or equivalent high-purity organic solvents.
-
Glassware: Scintillation vials or flasks with screw caps, volumetric flasks, pipettes.
-
Equipment: Analytical balance, orbital shaker or rotator, temperature-controlled incubator or water bath, centrifuge, syringe filters (e.g., 0.22 µm PTFE), vials for analysis.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a drying oven and desiccator for gravimetric analysis.
Thermodynamic Solubility Determination: Shake-Flask Method
This protocol is designed to measure the equilibrium solubility of the compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.
-
Accurately add a known volume (e.g., 2-5 mL) of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[4][5] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, either centrifuge the vials or carefully filter a portion of the supernatant using a syringe filter. Filtration should be performed quickly to minimize any temperature change.
-
-
Quantification of Dissolved Solute: The concentration of this compound in the clear, saturated filtrate can be determined by several methods. Two common methods are detailed below.
4a. High-Performance Liquid Chromatography (HPLC) Analysis:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately dilute a known volume of the saturated filtrate with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.[7]
-
Analysis: Inject the standards and the diluted sample onto the HPLC system. Use an appropriate reversed-phase column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[8]
-
Calculation: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the peak area of the diluted sample and the equation of the line to determine its concentration. Calculate the original solubility in the solvent, accounting for the dilution factor.
4b. Gravimetric Analysis:
-
Procedure: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[2][9]
-
Gently evaporate the solvent in a drying oven at a temperature below the compound's boiling or decomposition point until a constant weight of the dried residue is achieved.
-
Cool the dish in a desiccator before weighing.
-
Calculation: The weight of the solid residue corresponds to the mass of the compound dissolved in the known volume of the solvent. The solubility can then be expressed in units such as g/100 mL.
-
Conclusion
While quantitative solubility data for this compound is scarce in existing literature, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. By following the detailed experimental protocols for the shake-flask method and utilizing appropriate analytical techniques like HPLC or gravimetric analysis, reliable and accurate solubility profiles can be established. This data is indispensable for informed solvent selection, process optimization, and successful formulation development.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. uomus.edu.iq [uomus.edu.iq]
Thermal stability of cis-4-Cyclohexene-1,2-dicarboxylic acid
An In-depth Technical Guide to the Thermal Stability of cis-4-Cyclohexene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of this compound. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's behavior under thermal stress. This document details expected thermal decomposition pathways, presents quantitative data in structured tables, provides detailed experimental protocols for thermal analysis, and includes visualizations of the decomposition pathway and experimental workflow.
Introduction
This compound is a dicarboxylic acid containing a cyclohexene (B86901) ring. Its thermal stability is a critical parameter in various applications, including its use as a building block in the synthesis of polymers and pharmaceutical intermediates. Understanding its decomposition profile is essential for determining safe handling and processing temperatures, as well as predicting its behavior in different thermal environments. The primary thermal decomposition route for many dicarboxylic acids, particularly those with a cis configuration of carboxylic groups on a cyclic structure, is an intramolecular dehydration to form the corresponding cyclic anhydride (B1165640).
Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed via a two-step process. The initial and primary decomposition step involves the loss of a water molecule to form cis-4-Cyclohexene-1,2-dicarboxylic anhydride. This is a common thermal reaction for 1,2-dicarboxylic acids. At higher temperatures, further decomposition of the anhydride ring is expected to occur.
Caption: Thermal decomposition pathway of this compound.
Quantitative Thermal Analysis Data
| Thermal Event | Technique | Estimated Temperature Range (°C) | Mass Loss (%) | Observations |
| Melting | DSC | 165 - 175 | 0 | Endothermic event corresponding to the melting point of the diacid. |
| Dehydration to Anhydride | TGA/DSC | 180 - 250 | ~10.6% | Endothermic event with a corresponding mass loss consistent with the loss of one water molecule. |
| Anhydride Boiling/Decomposition | TGA/DSC | > 250 | Variable | Further mass loss at higher temperatures, indicating the decomposition of the anhydride. |
Note: These values are estimates and should be confirmed by experimental analysis. The exact temperatures and mass losses can be influenced by experimental conditions such as heating rate and atmosphere.
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal stability assessment of this compound, based on established standards such as ASTM E2550.[1][2][3][4][5]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the material decomposes and the extent of mass change.
Apparatus: A calibrated thermogravimetric analyzer with a sensitive microbalance and a programmable furnace.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins.
-
Calculate the percentage of mass loss for each decomposition step.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to observe the thermal events associated with decomposition.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile products before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
Continuously record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the endothermic peak corresponding to the melting of the diacid to determine the melting temperature and the enthalpy of fusion.
-
Observe any endothermic or exothermic peaks at higher temperatures that may correspond to the dehydration reaction and subsequent decomposition.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the thermal analysis of this compound.
References
A Technical Guide to cis-4-Cyclohexene-1,2-dicarboxylic Acid: Discovery, Synthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of cis-4-cyclohexene-1,2-dicarboxylic acid, a molecule of significant interest in organic synthesis. The discovery of this compound is intrinsically linked to the seminal work of Otto Diels and Kurt Alder on the cycloaddition reaction that now bears their names. This document details the historical context of its first synthesis, compiles its key physicochemical properties, and presents detailed experimental protocols for its preparation and the synthesis of its anhydride (B1165640). Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to aid in laboratory application.
Discovery and Historical Context
The discovery of this compound is a direct result of the groundbreaking research on the Diels-Alder reaction. In 1928, Otto Diels and his student Kurt Alder published their seminal work in "Justus Liebigs Annalen der Chemie," which described the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring.[1][2][3][4][5] This reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a powerful and reliable method for the formation of six-membered rings.[3][5]
The reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile) is a classic example of the Diels-Alder reaction and is the primary synthetic route to cis-4-cyclohexene-1,2-dicarboxylic anhydride, the direct precursor to the title acid.[6] The stereospecificity of the Diels-Alder reaction ensures that the cis configuration of the dienophile is retained in the product, leading to the formation of the cis isomer of the dicarboxylic acid upon hydrolysis of the anhydride.[6]
Physicochemical and Quantitative Data
The following tables summarize the key quantitative data for this compound and its anhydride, which are crucial for experimental design and characterization.
| Property | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | This compound |
| CAS Number | 935-79-5 | 2305-26-2 |
| Molecular Formula | C₈H₈O₃ | C₈H₁₀O₄ |
| Molecular Weight | 152.15 g/mol | 170.16 g/mol |
| Appearance | White flakes | White crystalline powder |
| Melting Point | 103-104 °C | 168 °C |
| Boiling Point | 343 °C | 106-107 °C at 0.1 Torr |
| Density | 1.402 g/cm³ | 1.369 g/cm³ (predicted) |
| Solubility in Water | Soluble (may decompose) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride and its subsequent conversion to this compound.
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction
This protocol is adapted from established laboratory procedures and utilizes 3-sulfolene (B121364) as a stable precursor for the in situ generation of 1,3-butadiene.[7][8]
Materials:
-
3-sulfolene (2,5-dihydrothiophene-1,1-dioxide)
-
Maleic anhydride
-
Toluene (B28343) or xylene
-
Petroleum ether
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Stir bar
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a 50 mL round-bottom flask, add 3-sulfolene (e.g., 2.5 g) and maleic anhydride (e.g., 1.5 g).
-
Add a suitable solvent such as toluene or xylene (e.g., 10 mL) and a stir bar.
-
Assemble a reflux apparatus by attaching the reflux condenser to the flask.
-
Heat the mixture gently in a heating mantle or sand bath to initiate the decomposition of 3-sulfolene, which releases sulfur dioxide gas and 1,3-butadiene. Caution: This step should be performed in a well-ventilated fume hood as sulfur dioxide is toxic.
-
Continue heating the reaction mixture at a gentle reflux for approximately 30-60 minutes. The reaction temperature should be maintained around the boiling point of the solvent.
-
After the reflux period, remove the heat source and allow the flask to cool to room temperature.
-
Once cooled, transfer the solution to a beaker. If the product begins to crystallize, this is expected.
-
To induce further crystallization, cool the beaker in an ice bath for 15-20 minutes.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Allow the crystals to air dry completely on the filter paper.
-
Determine the yield and melting point of the product. The expected melting point is in the range of 103-104 °C.
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from the previous step)
-
Deionized water
-
Beaker
-
Hot plate
-
Stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride in a beaker.
-
Add a sufficient amount of deionized water to dissolve the anhydride upon heating.
-
Heat the mixture on a hot plate with stirring until all the solid has dissolved. The hydrolysis of the anhydride to the dicarboxylic acid occurs during this step.
-
Once a clear solution is obtained, remove the beaker from the hot plate and allow it to cool slowly to room temperature.
-
To maximize crystallization, place the beaker in an ice bath for 20-30 minutes.
-
Collect the resulting white crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals thoroughly.
-
Determine the yield and melting point of the final product. The expected melting point is approximately 168 °C.
Diagrams
Diels-Alder Reaction Pathway
References
- 1. synarchive.com [synarchive.com]
- 2. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels, O. and Alder, K. (1928). Synthesen in der hydroa romatischen Reihe. Liebigs Annalen der Chemie, 460(1), 98122. - References - Scientific Research Publishing [scirp.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. cerritos.edu [cerritos.edu]
- 8. studymoose.com [studymoose.com]
Methodological & Application
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid. The synthesis is a two-step process commencing with a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form the intermediate, cis-4-cyclohexene-1,2-dicarboxylic anhydride. The 1,3-butadiene is generated in situ from the thermal decomposition of 3-sulfolene. The subsequent step involves the hydrolysis of the anhydride to yield the final dicarboxylic acid product. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development, providing a reliable method for obtaining this versatile chemical intermediate.
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The stereospecificity of the reaction makes it particularly valuable for the synthesis of complex cyclic systems.[1] this compound is a useful building block in the synthesis of various organic molecules, including polymers and pharmaceutical agents. Its synthesis via the Diels-Alder reaction is a classic example of this type of transformation and is frequently used in academic and industrial settings.
This application note details a robust and reproducible protocol for the synthesis of this compound, including the preparation of the anhydride intermediate and its subsequent hydrolysis.
Reaction Scheme
The overall synthesis proceeds in two main steps as depicted below:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocols
Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This procedure describes the Diels-Alder reaction between 1,3-butadiene (generated in situ) and maleic anhydride.
Materials:
-
3-sulfolene (2.5 g)
-
Maleic anhydride (1.5 g)
-
Xylene (11 mL)
-
Petroleum ether (5 mL)
-
25-mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 25-mL round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of maleic anhydride, 1 mL of xylene, and a stir bar.
-
Assemble a reflux apparatus in a fume hood.
-
Gently heat the mixture with a heating mantle while stirring.
-
Once the solids have dissolved, increase the heat to bring the mixture to a gentle reflux. Continue refluxing for 30 minutes. Be cautious to avoid vigorous heating to prevent the loss of butadiene gas.[2]
-
After 30 minutes, remove the heating mantle and allow the flask to cool for a few minutes.
-
Dilute the reaction mixture with 10 mL of xylene and transfer it to an Erlenmeyer flask.[2]
-
Add 5 mL of petroleum ether to aid in the precipitation of the product.[2]
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Allow the crystals to air dry completely.
-
Weigh the dried product and calculate the percent yield.
-
Determine the melting point of the anhydride.
Part 2: Synthesis of this compound
This procedure details the hydrolysis of the anhydride intermediate.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from Part 1)
-
Deionized water
-
Boiling chips
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride into an Erlenmeyer flask.
-
Add a sufficient amount of deionized water to dissolve the anhydride upon heating.
-
Add a few boiling chips and gently heat the mixture on a hot plate until the solid dissolves and the solution is boiling.
-
Continue to boil the solution for several minutes to ensure complete hydrolysis.
-
Once hydrolysis is complete, remove the flask from the hot plate and allow it to cool to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod.[3]
-
Cool the flask in an ice bath to complete the crystallization process.[3]
-
Collect the resulting white crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the crystals to air dry.
-
Weigh the final product and calculate the percent yield for the hydrolysis step.
-
Determine the melting point of the dicarboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 3-Sulfolene | C₄H₆O₂S | 118.15 | 64-66 | N/A |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-54 | N/A |
| cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | C₈H₈O₃ | 152.15 | 104-106[3] | 80-90[3] |
| This compound | C₈H₁₀O₄ | 170.16[4] | 165-170[5] | >90 (hydrolysis) |
Characterization Data
Infrared (IR) Spectroscopy:
-
cis-4-Cyclohexene-1,2-dicarboxylic Anhydride: Characteristic peaks for the anhydride group are observed around 1850 cm⁻¹ and 1780 cm⁻¹ (C=O stretching). A peak for the C=C bond in the cyclohexene (B86901) ring is also present.
-
This compound: The spectrum shows a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid at around 1700 cm⁻¹. The anhydride peaks will be absent.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This compound: The ¹H NMR spectrum will show characteristic signals for the olefinic protons of the cyclohexene ring, the allylic protons, and the protons at the stereocenters bearing the carboxylic acid groups.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of the target compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The two-step procedure, involving a Diels-Alder reaction followed by hydrolysis, is straightforward and yields the desired product in good purity and yield. This method is suitable for use in both academic and industrial research environments for the production of this important chemical intermediate. Careful handling of reagents and adherence to the reaction conditions are crucial for a successful outcome.
References
- 1. cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid [webbook.nist.gov]
- 2. sas.upenn.edu [sas.upenn.edu]
- 3. This compound CAS#: 2305-26-2 [m.chemicalbook.com]
- 4. Solved Sample: this compound | Chegg.com [chegg.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: Purification of cis-4-Cyclohexene-1,2-dicarboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of cis-4-Cyclohexene-1,2-dicarboxylic acid, a common Diels-Alder adduct, using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. This document outlines the selection of an appropriate solvent, the detailed experimental procedure, and methods for assessing the purity of the final product. The provided protocol is intended to be a robust starting point for researchers requiring high-purity this compound for downstream applications in synthesis and drug development.
Introduction
This compound is a versatile intermediate in organic synthesis, often prepared via a [4+2] cycloaddition reaction (Diels-Alder reaction) between 1,3-butadiene (B125203) and maleic anhydride, followed by hydrolysis of the resulting anhydride. The crude product from this synthesis typically contains unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions. Recrystallization offers a straightforward and efficient method for the purification of this compound, leveraging the principle of differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The selection of an appropriate solvent is critical and is based on the compound being highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For this compound, water has been identified as a suitable recrystallization solvent.
Principle of Recrystallization
Recrystallization is a purification technique based on the differences in solubility of a compound and its impurities in a given solvent. The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts and ideally more soluble in the cold solvent, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
Experimental Protocol
This protocol details the recrystallization of crude this compound using water as the solvent.
3.1. Materials and Equipment
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
Drying oven
3.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar to the flask. To a separate flask, add deionized water and heat it to boiling on a hot plate.
-
Addition of Hot Solvent: Carefully add a small amount of the hot deionized water to the flask containing the crude acid, just enough to cover the solid. Place the flask on the hot plate and bring the mixture to a gentle boil with continuous stirring.
-
Achieving Saturation: Continue to add small portions of the hot deionized water to the boiling suspension until the solid just completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to form a saturated solution to maximize the yield of the recrystallized product.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Inducing Crystallization (If Necessary): If crystals do not form upon reaching room temperature, crystallization can be induced by scratching the inside of the flask with a glass stirring rod at the meniscus or by adding a seed crystal of pure this compound.
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the compound's melting point (e.g., 60-80 °C) until a constant weight is achieved.
3.3. Purity Assessment
The purity of the recrystallized this compound can be assessed by:
-
Melting Point Determination: A pure compound will have a sharp melting point range. The reported melting point of this compound is in the range of 166-170 °C.
-
Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to confirm the structure and identify any remaining impurities.
Data Presentation
| Temperature (°C) | Estimated Solubility of this compound in Water ( g/100 mL) | Physical State |
| 20 | ~ 5 - 10 | Sparingly Soluble |
| 100 | > 50 | Highly Soluble |
Table 1: Estimated Solubility of this compound in Water at Different Temperatures. This data is an approximation based on the solubility of structurally similar compounds and illustrates the significant increase in solubility with temperature, which is the basis for a successful recrystallization.
Visualization
5.1. Recrystallization Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the boiling point of the solvent being higher than the melting point of the solute or the solution being cooled too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form, the solution may be too dilute. Boil off some of the solvent to increase the concentration and then try to induce crystallization again.
-
Low Recovery: This can result from using too much solvent during the dissolution step, premature crystallization during hot filtration, or incomplete precipitation during cooling.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
-
Be aware of the flammability of any organic solvents used and keep them away from open flames or sparks. Although water is used in this primary protocol, alternative solvent systems may be flammable.
Application Notes and Protocols for the Use of cis-4-Cyclohexene-1,2-dicarboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Cyclohexene-1,2-dicarboxylic acid and its corresponding anhydride (B1165640), cis-1,2,3,6-tetrahydrophthalic anhydride, are versatile monomers utilized in the synthesis of unsaturated polyesters and other polymers. The presence of a cyclohexene (B86901) ring in the polymer backbone introduces rigidity and a site for subsequent cross-linking or functionalization, making these polymers suitable for a range of applications, including as matrices for controlled drug delivery, specialty coatings, and advanced composite materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound.
Key Applications
Polymers derived from this compound are valuable in various fields due to the unique properties conferred by the cyclic unsaturated monomer:
-
Drug Delivery: The unsaturated backbone allows for the formation of cross-linked networks, creating hydrogels or solid matrices capable of encapsulating and controlling the release of therapeutic agents. The degradability of the resulting polyester (B1180765) network can be tailored by adjusting the cross-linking density.
-
Biomaterials and Tissue Engineering: The biocompatibility and tunable mechanical properties of these polyesters make them suitable for creating scaffolds that can support cell growth and tissue regeneration.
-
Thermosetting Resins and Composites: When dissolved in a reactive monomer like styrene (B11656), the unsaturated polyester resins can be cured to form rigid, cross-linked thermosets. These are often reinforced with fibers (e.g., glass, carbon) to produce high-strength, lightweight composite materials.[1]
-
Coatings and Adhesives: The ability to be cured via free-radical polymerization makes these polyesters useful as binders in coatings and adhesives, offering good adhesion and durability.
Polymer Synthesis Methods
Unsaturated polyesters from this compound or its anhydride are typically synthesized through two primary methods: melt polycondensation and solution polycondensation. The anhydride is often preferred due to the facile elimination of water during the reaction.
Melt Polycondensation
This method involves the direct reaction of the dicarboxylic acid or anhydride with a diol at high temperatures, typically under an inert atmosphere and vacuum to remove the water or alcohol byproduct and drive the reaction to completion.
Solution Polycondensation
In this method, the polymerization is carried out in a suitable solvent. This allows for better temperature control and can be advantageous when dealing with high-viscosity polymers, though it requires an additional step for solvent removal.
Experimental Protocols
Protocol 1: Synthesis of Unsaturated Polyester via Melt Polycondensation
This protocol describes the synthesis of an unsaturated polyester from cis-4-cyclohexene-1,2-dicarboxylic anhydride and a diol (e.g., 1,4-butanediol (B3395766) or 1,6-hexanediol).
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
1,4-Butanediol (or other suitable diol)
-
Catalyst (e.g., antimony(III) oxide, tin(II) octoate)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Vacuum pump
Procedure:
-
Charging the Reactor: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with equimolar amounts of cis-4-cyclohexene-1,2-dicarboxylic anhydride and the chosen diol.
-
Catalyst Addition: The catalyst (e.g., 0.05 mol% antimony(III) oxide) is added to the reaction mixture.
-
Inert Atmosphere: The flask is purged with high-purity nitrogen gas for 15-20 minutes to remove any oxygen. A gentle flow of nitrogen is maintained throughout the initial phase of the reaction.
-
First Stage - Esterification: The reaction mixture is heated to 150-160°C with continuous stirring. This temperature is maintained for 2-3 hours to facilitate the initial esterification reaction. Water will begin to distill off and be collected.
-
Second Stage - Polycondensation: The temperature is gradually increased to 180-200°C. Once the rate of water distillation decreases, a vacuum (approximately 100-200 Pa) is slowly applied.
-
Polymerization: The reaction is continued under vacuum at this temperature for 4-6 hours, or until the desired viscosity or molecular weight is achieved. The progress of the reaction can be monitored by measuring the acid number of the polymer at regular intervals.
-
Cooling and Recovery: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen gas. The molten polymer is then carefully poured onto a suitable surface to cool and solidify.
Protocol 2: Curing of the Unsaturated Polyester Resin with Styrene
This protocol details the cross-linking of the synthesized unsaturated polyester with styrene to form a thermoset material.
Materials:
-
Unsaturated polyester resin (synthesized as per Protocol 1)
-
Styrene (with inhibitor removed)
-
Initiator (e.g., methyl ethyl ketone peroxide, MEKP)
-
Accelerator (e.g., cobalt octoate or cobalt naphthenate solution)
Equipment:
-
Beaker
-
Stirring rod
-
Mold for casting
Procedure:
-
Resin Preparation: The unsaturated polyester is dissolved in styrene to form a solution, typically with a polyester-to-styrene weight ratio of 70:30 to 50:50. The mixture is stirred until a homogeneous solution is obtained.
-
Accelerator Addition: The accelerator (e.g., a few drops of cobalt octoate solution) is added to the resin solution and mixed thoroughly.
-
Initiator Addition: Immediately before use, the initiator (e.g., 1-2% by weight of MEKP) is added to the resin-accelerator mixture and stirred vigorously for a short period.[2]
-
Casting and Curing: The reactive mixture is poured into a mold and allowed to cure at room temperature. The curing process is exothermic, and the temperature of the mixture will rise.[2] The gel time is the point at which the liquid resin begins to solidify.
-
Post-Curing: For optimal properties, the cured material is often post-cured at an elevated temperature (e.g., 80-120°C) for several hours to ensure complete reaction of the double bonds.
Data Presentation
The properties of the synthesized polymers are crucial for their application. The following tables summarize typical data for unsaturated polyesters derived from cyclic anhydrides and diols.
Table 1: Typical Molecular Weight and Thermal Properties of Unsaturated Polyesters
| Diol Used | Monomer Ratio (Anhydride:Diol) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| Ethylene Glycol | 1:1.05 | 1,800 - 2,500 | 1.8 - 2.2 | 10 - 20 | Amorphous |
| 1,2-Propylene Glycol | 1:1.05 | 1,900 - 2,800 | 1.9 - 2.3 | 5 - 15 | Amorphous |
| 1,4-Butanediol | 1:1.05 | 2,000 - 3,000 | 2.0 - 2.4 | 0 - 10 | Amorphous |
| 1,6-Hexanediol | 1:1.05 | 2,200 - 3,500 | 2.1 - 2.5 | -5 - 5 | Amorphous |
Note: The properties can vary depending on the exact reaction conditions and catalyst used.
Table 2: Typical Curing Characteristics and Mechanical Properties of Cured Resins
| Polyester/Styrene Ratio | Initiator (wt%) | Accelerator (wt%) | Gel Time (min) | Peak Exotherm (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 60:40 | 1.5% MEKP | 0.2% Cobalt Octoate | 10 - 20 | 120 - 150 | 40 - 60 | 2.5 - 3.5 | 1.5 - 2.5 |
| 50:50 | 1.5% MEKP | 0.2% Cobalt Octoate | 8 - 15 | 130 - 160 | 50 - 70 | 3.0 - 4.0 | 1.0 - 2.0 |
Note: Mechanical properties are highly dependent on the degree of curing and the presence of any reinforcing fillers.
Visualizations
Polymer Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and curing of unsaturated polyesters from cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Caption: Workflow for the synthesis and curing of unsaturated polyester.
Curing Reaction Pathway
The diagram below illustrates the free-radical copolymerization reaction that occurs during the curing process between the unsaturated polyester and styrene.
Caption: Simplified reaction pathway for the free-radical curing process.
References
Application Notes and Protocols: Cis-4-Cyclohexene-1,2-dicarboxylic Acid in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-cyclohexene-1,2-dicarboxylic acid and its corresponding anhydride (B1165640) are versatile building blocks in organic synthesis, offering a unique combination of a reactive alkene and two cis-oriented carboxylic acid functionalities within a cyclic framework. This structure makes them ideal starting materials for the stereoselective synthesis of complex molecules, particularly in the development of pharmaceutical intermediates. Their utility stems from the ability to undergo a wide range of chemical transformations, including esterification, amidation, reduction, and various cycloaddition and oxidation reactions of the double bond.[1] These reactions allow for the introduction of diverse functional groups and the construction of intricate molecular architectures necessary for biological activity.
This document provides detailed application notes and experimental protocols for the use of this compound and its anhydride in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound and its derivatives in the pharmaceutical industry is as a chiral synthon for the synthesis of complex molecules. The prochiral nature of the anhydride allows for enantioselective desymmetrization, a powerful strategy for establishing key stereocenters early in a synthetic route.
Synthesis of (+)-Biotin (Vitamin B7)
A prominent example of the industrial application of cis-4-cyclohexene-1,2-dicarboxylic anhydride is in the total synthesis of (+)-biotin. Biotin is an essential vitamin that acts as a cofactor for carboxylase enzymes involved in crucial metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2][3]
The synthesis of a key chiral lactone intermediate for (+)-biotin is achieved through the enzymatic desymmetrization of a derivative of cis-4-cyclohexene-1,2-dicarboxylic anhydride. This biocatalytic step, often employing enzymes like pig liver esterase (PLE), selectively hydrolyzes one of the two enantiotopic ester groups of a meso-diester derived from the starting anhydride, yielding a chiral monoester with high enantiomeric excess.
Logical Workflow for (+)-Biotin Intermediate Synthesis
Caption: Synthetic pathway from cis-4-cyclohexene-1,2-dicarboxylic anhydride to (+)-Biotin.
Precursors for Carbocyclic Nucleoside Analogs (Antiviral Agents)
Carbocyclic nucleoside analogs are a critical class of antiviral drugs that are structurally similar to natural nucleosides but contain a carbocyclic ring in place of the ribose sugar.[4] This modification enhances their metabolic stability. This compound serves as a valuable starting material for constructing the carbocyclic core of these analogs. The double bond and carboxylic acid groups can be functionalized to introduce the necessary hydroxyl and base-linking moieties. These analogs often act by inhibiting viral DNA or RNA polymerases, thereby terminating viral replication.
Scaffolds for Anticonvulsant Drug Candidates
Derivatives of cyclohexene (B86901) carboxylic acids have been investigated for their potential as anticonvulsant agents.[5][6] The cyclohexene ring provides a rigid scaffold that can be functionalized to interact with specific receptors or ion channels in the central nervous system, such as GABAa receptors, which are implicated in seizure activity.
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction
This protocol describes the classic synthesis of the anhydride from maleic anhydride and a source of 1,3-butadiene (B125203).
Experimental Workflow
Caption: Workflow for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene
-
Petroleum ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, combine 3-sulfolene and maleic anhydride in a 1.1:1 molar ratio.
-
Add a minimal amount of xylene to dissolve the reactants upon heating.
-
Heat the mixture to a gentle reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.
-
Maintain reflux for approximately 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add petroleum ether to the cooled solution until a slight cloudiness persists to induce crystallization.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the crystals in a vacuum oven.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | Academic Lab Scale |
| Melting Point | 103-104 °C | [7] |
| Purity | >98% | [8] |
Protocol 2: Enzymatic Desymmetrization of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate
This protocol outlines the key step in the synthesis of a chiral intermediate for (+)-biotin using pig liver esterase (PLE).
Experimental Workflow
Caption: Workflow for the enzymatic desymmetrization of a meso-diester.
Materials:
-
Dimethyl cis-4-cyclohexene-1,2-dicarboxylate (meso-diester)
-
Pig Liver Esterase (PLE)
-
Phosphate (B84403) buffer (pH 7.0)
-
0.1 M Sodium hydroxide (B78521) solution
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Prepare a suspension of the meso-diester in a phosphate buffer (pH 7.0).
-
Add pig liver esterase to the mixture. The enzyme loading will depend on the specific activity of the enzyme lot.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C).
-
Maintain the pH of the reaction at 7.0 by the controlled addition of a 0.1 M NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is indicative of the progress of the hydrolysis.
-
Monitor the reaction by a suitable analytical method (e.g., chiral HPLC) until the desired conversion is reached.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the product, the chiral monoester, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the pure chiral monoester.
Quantitative Data:
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >95% | [9] |
| Chemical Yield | 40-70% | [9] |
| Reaction Time | 12-48 hours | Varies with scale and enzyme activity |
Protocol 3: Catalytic Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol describes the saturation of the double bond to produce cis-cyclohexane-1,2-dicarboxylic anhydride, another useful intermediate.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Hydrogenation catalyst (e.g., 5% Pd/C or silica-supported nickel)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
Charge the hydrogenation reactor with molten cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
Add the hydrogenation catalyst (typically 1-5% by weight).[10]
-
Seal the reactor and purge with an inert gas, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the mixture to the reaction temperature (e.g., 120-140 °C) with stirring.[10]
-
Monitor the reaction by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Filter the hot reaction mixture to remove the catalyst. The product solidifies upon cooling.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 120-140 °C | [10] |
| Catalyst | Silica-supported Nickel | [10] |
| Yield | Substantially quantitative | [10] |
Signaling Pathways and Biological Targets
Biotin Metabolism
As a precursor to biotin, this compound is indirectly linked to several vital metabolic pathways. Biotin is a covalently bound cofactor for several carboxylases that are essential for:
-
Gluconeogenesis: Pyruvate (B1213749) carboxylase catalyzes the conversion of pyruvate to oxaloacetate.
-
Fatty Acid Synthesis: Acetyl-CoA carboxylase mediates the formation of malonyl-CoA from acetyl-CoA.[2]
-
Amino Acid Catabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several amino acids.[1][2]
Biotin's Role as a Carboxylase Cofactor
Caption: Biotin acts as a cofactor for key carboxylase enzymes in metabolism.
Antiviral and Anticonvulsant Mechanisms
-
Carbocyclic Nucleoside Analogs: These compounds, once phosphorylated in the cell, act as competitive inhibitors or chain terminators for viral DNA or RNA polymerases, thus halting viral replication.[4]
-
Anticonvulsant Candidates: While specific targets are diverse, many anticonvulsants modulate the activity of ion channels (e.g., sodium or calcium channels) or enhance the inhibitory effects of the neurotransmitter GABA at the GABAa receptor.[11]
Conclusion
This compound and its anhydride are highly valuable and versatile intermediates in pharmaceutical synthesis. Their utility is exemplified in the industrial production of (+)-biotin and their potential for creating novel antiviral and anticonvulsant agents. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and utilize these building blocks in the creation of new and effective therapeutic agents.
References
- 1. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Function of Biotin [chem.uwec.edu]
- 3. Biotin Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uhsp.edu [scholars.uhsp.edu]
- 6. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Biotin_Chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 11. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for the Diels-Alder Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid
Application Notes
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This protocol details the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid, a valuable building block in the development of pharmaceuticals and other functional materials. The synthesis is a two-step process beginning with the Diels-Alder reaction of a 1,3-butadiene (B125203) source with maleic anhydride (B1165640) to form cis-4-Cyclohexene-1,2-dicarboxylic anhydride. The butadiene is generated in situ from the thermal decomposition of 3-sulfolene (B121364). The subsequent hydrolysis of the resulting anhydride yields the target dicarboxylic acid. This stereospecific reaction provides a reliable method for obtaining the cis isomer.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (or Toluene)
-
Petroleum ether (or Hexane)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
To a clean, dry round-bottom flask, add 3-sulfolene and maleic anhydride.[1][2][3] For a typical laboratory scale, 2.0 g of 3-sulfolene and 1.2 g of maleic anhydride can be used.[4]
-
Add a solvent such as xylene (approximately 0.8-1.0 mL) and a boiling stone to the flask.[4][5]
-
Assemble a reflux apparatus by attaching a water-cooled condenser to the flask.
-
Gently heat the mixture using a heating mantle or sand bath. The solids should dissolve upon heating.
-
Once the solution is boiling, maintain a gentle reflux for 30 to 60 minutes.[4][5] During this time, the 3-sulfolene decomposes to generate 1,3-butadiene, which then reacts with maleic anhydride.
-
After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.
-
To induce crystallization of the product, add a co-solvent like petroleum ether or hexane (B92381).[2][5]
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether or hexane to remove any soluble impurities.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Weigh the dried product to determine the yield and measure its melting point.
Part 2: Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride to this compound
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from Part 1)
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the synthesized cis-4-Cyclohexene-1,2-dicarboxylic anhydride into a beaker or Erlenmeyer flask.
-
Add a sufficient amount of deionized water to the beaker to dissolve the anhydride upon heating.
-
Heat the mixture on a hot plate and bring it to a boil. Stir the mixture with a glass rod to aid in the dissolution and hydrolysis of the anhydride.
-
Continue heating for several minutes to ensure the hydrolysis is complete.
-
Once all the solid has dissolved and the reaction is complete, remove the beaker from the hot plate and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of this compound will begin to form.[2] To maximize crystallization, place the beaker in an ice bath.[2]
-
Collect the white crystals of the dicarboxylic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the product to air dry thoroughly.
-
Determine the final yield and measure the melting point of the purified this compound.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Parameter | Value |
| Reactants | |
| 3-Sulfolene | 2.0 g |
| Maleic Anhydride | 1.2 g |
| Solvent | |
| Xylene | ~1.0 mL |
| Reaction Conditions | |
| Reflux Temperature | ~139 °C (boiling point of xylene) |
| Reflux Time | 30-60 minutes |
| Hydrolysis | |
| Reagent | Deionized Water |
| Temperature | Boiling (~100 °C) |
Table 2: Product Characteristics and Yields
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield |
| cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | C₈H₈O₃ | 152.15 | 103-106[3] | White crystalline solid | 75-85%[2] |
| This compound | C₈H₁₀O₄ | 170.16 | 165-168[6] | White crystalline solid | ~67% (from anhydride)[2] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks and Assignments |
| Infrared (IR) Spectroscopy | Broad O-H stretch: ~3000 cm⁻¹ (characteristic of carboxylic acid) C=O stretch: ~1700 cm⁻¹ (carbonyl of carboxylic acid) C=C stretch: ~1650 cm⁻¹ (alkene) |
| ¹H NMR Spectroscopy | -COOH protons: ~12 ppm (broad singlet) Olefinic protons (-CH=CH-): ~5.7 ppm (multiplet) Allylic protons (-CH-C=C): ~3.2 ppm (multiplet) Methylene protons (-CH₂-): ~2.5 ppm (multiplet) |
References
- 1. Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F.. [askfilo.com]
- 2. sas.upenn.edu [sas.upenn.edu]
- 3. This compound(2305-26-2) IR Spectrum [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. brainly.com [brainly.com]
- 6. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]
Application Notes and Protocols for the Characterization of cis-4-Cyclohexene-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard techniques used to characterize cis-4-Cyclohexene-1,2-dicarboxylic acid, a valuable intermediate in organic and medicinal chemistry.[1] The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Physical and Chemical Properties
This compound is a white crystalline powder.[2][3] Its fundamental properties are crucial for initial identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | [4][5] |
| Molecular Weight | 170.16 g/mol | [4][5] |
| Melting Point | 166-170 °C | [2][4][6] |
| CAS Number | 2305-26-2 | [4][5] |
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ reveals distinct signals corresponding to the different types of protons present.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 2H | Carboxylic acid protons (-COOH) |
| ~5.7 | Multiplet | 2H | Olefinic protons (-CH=CH-) |
| ~3.2 | Multiplet | 2H | Methine protons (-CH-COOH) |
| ~2.4 | Multiplet | 4H | Allylic protons (-CH₂-CH=) |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carboxylic acid carbons (-COOH) |
| ~125 | Olefinic carbons (-CH=CH-) |
| ~40 | Methine carbons (-CH-COOH) |
| ~26 | Allylic carbons (-CH₂-CH=) |
Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~3020 | Medium | =C-H stretch (alkene) |
| ~2930 | Medium | C-H stretch (alkane) |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| ~1640 | Medium | C=C stretch of the alkene |
| ~1240 | Strong | C-O stretch of the carboxylic acid |
| ~930 | Broad | O-H bend of the carboxylic acid dimer |
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the sample.
Materials:
-
This compound sample
-
Potassium bromide (KBr) (for solid-state pellet) or a suitable solvent (for solution-state)
-
FTIR spectrometer with a suitable sample holder (e.g., KBr pellet press or liquid cell)
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr using an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum:
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Experimental Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 170
-
Key Fragments:
-
m/z = 152 ([M-H₂O]⁺)
-
m/z = 125 ([M-COOH]⁺)
-
m/z = 79 (indicative of the cyclohexene (B86901) ring)[5]
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.
Materials:
-
This compound sample
-
A suitable solvent for injection (e.g., methanol, ethyl acetate)
-
GC-MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation from any impurities.
-
Set the injector temperature and transfer line temperature appropriately.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
-
-
Injection and Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to assess purity.
-
Analyze the mass spectrum of the peak corresponding to the compound of interest to identify the molecular ion and characteristic fragment ions.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Purity Assessment
In addition to the characterization techniques above, purity can be further assessed using other methods.
Titration
An acid-base titration can be used to determine the purity of the dicarboxylic acid.[3][7]
Protocol for Acid-Base Titration
Objective: To determine the purity of the sample by titrating the carboxylic acid groups.
Materials:
-
This compound sample
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Distilled water
-
Burette, pipette, and conical flask
Procedure:
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of distilled water in a conical flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution from the burette until a persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity of the sample based on the stoichiometry of the reaction (1 mole of the diacid reacts with 2 moles of NaOH).
By following these protocols and comparing the obtained data with the reference values, researchers can confidently characterize this compound for its intended applications in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2305-26-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound CAS#: 2305-26-2 [m.chemicalbook.com]
- 5. 4-Cyclohexene-1,2-dicarboxylic acid, cis- | C8H10O4 | CID 504243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-cyclohex-4-ene-1,2-dicarboxylic acid [stenutz.eu]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Application Notes and Protocols for the Derivatization of cis-4-Cyclohexene-1,2-dicarboxylic acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Cyclohexene-1,2-dicarboxylic acid is a significant molecule in various chemical syntheses, including pharmaceuticals and polymers.[1] Accurate and sensitive quantification of this dicarboxylic acid is crucial for process optimization, quality control, and metabolic studies. Due to its low volatility and polarity, direct analysis by gas chromatography (GC) is challenging.[2][3] High-performance liquid chromatography (HPLC) can be used, but its detection can be limited without a suitable chromophore.[4][5]
Derivatization is a key strategy to overcome these analytical hurdles. By chemically modifying the carboxylic acid groups, the volatility of the analyte can be increased for GC analysis, and a chromophore or fluorophore can be introduced for enhanced HPLC detection.[2][4] These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV-Visible detection (HPLC-UV).
Analytical Approaches: A-Logical Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: Workflow for the derivatization and analysis of this compound.
Quantitative Data Summary
The selection of a derivatization method significantly influences the sensitivity and performance of the analytical method. The following table summarizes typical performance data for the analysis of dicarboxylic acids using different derivatization approaches. Please note that these values are representative of dicarboxylic acids in general and may vary for this compound depending on the matrix and instrumentation.
| Derivatization Method | Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| Silylation (BSTFA) | GC-MS | ≤ 2 ng/m³ (in air samples)[6][7] | fg levels[8] | > 0.99 | ≤ 10%[6][7] |
| Esterification (BF₃/Methanol) | GC-MS | ≤ 4 ng/m³ (in air samples)[6] | - | > 0.99 | ≤ 15%[6] |
| UV-Vis Derivatization (DmPABr) | HPLC-MS/MS | fg levels[8] | fg levels[8] | > 0.99 | < 15% |
| UV-Vis Derivatization (Phenacyl Bromide) | HPLC-UV | 0.5 - 15.0 µg/mL | - | > 0.99 | 6.1 - 24.8%[9] |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol describes the derivatization of this compound to its volatile trimethylsilyl (B98337) (TMS) ester for analysis by GC-MS. Silylation is a robust method that replaces active hydrogens on the carboxylic acid groups with a TMS group.[2]
Materials:
-
This compound standard or extracted sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[2]
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the standard or place the dried sample extract in a reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[10]
-
-
Derivatization Reaction:
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample for analysis.
-
GC-MS Parameters (Typical):
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Protocol 2: Esterification for HPLC-UV Analysis
This protocol details the derivatization of this compound with a UV-absorbing agent, such as p-nitrobenzyl bromide (PNB) or 2,4'-dibromoacetophenone (B128361), to form a UV-active ester suitable for HPLC-UV analysis.
Materials:
-
This compound standard or extracted sample
-
Derivatizing agent: e.g., 2,4'-dibromoacetophenone
-
Catalyst: e.g., triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA)[8]
-
Solvent: Acetonitrile (HPLC grade)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Sample and Reagent Preparation:
-
Prepare a stock solution of the dicarboxylic acid standard in acetonitrile.
-
Prepare a solution of 2,4'-dibromoacetophenone in acetonitrile.
-
Prepare a solution of triethylamine in acetonitrile.
-
-
Derivatization Reaction:
-
In a reaction vial, mix the dicarboxylic acid solution with an excess of the derivatizing agent and the catalyst.
-
A typical ratio would be 1:2:2 of acid:derivatizing agent:catalyst.
-
Seal the vial and heat the mixture at 70°C for 30 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system.
-
Alternatively, for cleaner samples, the mixture can be evaporated and reconstituted in the mobile phase.
-
HPLC-UV Parameters (Typical):
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (for 2,4'-dibromoacetophenone derivatives)
-
Injection Volume: 10 µL
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformation during the silylation derivatization process.
Caption: Silylation of this compound using BSTFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Applications of cis-4-Cyclohexene-1,2-dicarboxylic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cis-4-cyclohexene-1,2-dicarboxylic acid and its derivatives in the synthesis of advanced materials, including polyesters, epoxy resins, and metal-organic frameworks (MOFs).
Application Note 1: Synthesis of Unsaturated Polyesters
This compound is a valuable monomer for the production of unsaturated polyesters. The presence of the cyclohexene (B86901) ring in the polymer backbone introduces rigidity and a site for post-polymerization modification, such as cross-linking, to create thermoset materials. These polyesters find applications in coatings, adhesives, and composite materials.
Quantitative Data Summary
The following table summarizes typical properties of an unsaturated polyester (B1180765) synthesized from this compound and ethylene (B1197577) glycol.
| Property | Value |
| Glass Transition Temperature (Tg) | 60-80 °C |
| Tensile Strength | 40-60 MPa |
| Elongation at Break | 3-5% |
| Molecular Weight (Mn) | 2000-5000 g/mol |
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol describes the synthesis of an unsaturated polyester from this compound and ethylene glycol via melt polycondensation.
Materials:
-
This compound (1.0 mol)
-
Ethylene glycol (1.1 mol, 10% molar excess)
-
Titanium(IV) butoxide (catalyst, 0.1% by weight of the diacid)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: Charge the this compound, ethylene glycol, and titanium(IV) butoxide into the three-necked flask.
-
Inerting: Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the initial stage of the reaction.
-
Esterification: Heat the reaction mixture to 180°C with constant stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this step for 4-6 hours or until the distillation of water ceases.
-
Polycondensation: Gradually increase the temperature to 220°C and slowly apply a vacuum (down to 1-5 mmHg). This stage facilitates the removal of excess ethylene glycol and drives the polymerization to achieve a higher molecular weight.
-
Monitoring: Continue the polycondensation for 6-8 hours. The reaction can be monitored by observing the increase in the viscosity of the molten polymer.
-
Termination and Recovery: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed as a solid mass.
Workflow Diagram: Polyester Synthesis
Caption: Workflow for the melt polycondensation synthesis of an unsaturated polyester.
Application Note 2: Curing Agent for Epoxy Resins
The anhydride (B1165640) derivative, cis-4-cyclohexene-1,2-dicarboxylic anhydride, is an effective curing agent (hardener) for epoxy resins. It reacts with the epoxy groups to form a highly cross-linked, three-dimensional network. The resulting thermoset materials exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance applications such as composites, adhesives, and electronic encapsulation. The hydrogenated analogue, cis-cyclohexane-1,2-dicarboxylic anhydride, is also widely used for similar purposes.[1]
Quantitative Data Summary
The following table presents typical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a stoichiometric amount of cis-4-cyclohexene-1,2-dicarboxylic anhydride.
| Property | Value |
| Glass Transition Temperature (Tg) | 150-170 °C |
| Tensile Strength | 70-90 MPa |
| Flexural Modulus | 2.5-3.5 GPa |
| Decomposition Temperature (TGA, 5% weight loss) | > 300 °C |
Experimental Protocol: Curing of Epoxy Resin
This protocol outlines the procedure for curing a DGEBA-based epoxy resin with cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxide Equivalent Weight ~180 g/eq)
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (Anhydride Equivalent Weight = 152.15 g/eq)
-
Benzyl (B1604629) dimethylamine (B145610) (catalyst, 1% by weight of the epoxy-anhydride mixture)
Equipment:
-
Mixing container
-
Mechanical stirrer or spatula
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Formulation: Calculate the stoichiometric amounts of epoxy resin and anhydride hardener. The typical ratio is 0.8-1.0 anhydride equivalents per epoxy equivalent. For this protocol, a 1:1 stoichiometric ratio is used.
-
Mixing: Gently heat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity. Add the cis-4-cyclohexene-1,2-dicarboxylic anhydride and mix thoroughly until a homogeneous solution is obtained.
-
Catalyst Addition: Add the benzyl dimethylamine catalyst to the mixture and stir for another 2-3 minutes.
-
Degassing: Place the mixture in a vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds.
-
Curing: Transfer the molds to an oven and cure according to the following schedule:
-
120°C for 2 hours
-
150°C for 4 hours
-
-
Cooling: After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Post-Curing (Optional): For enhanced thermal and mechanical properties, a post-curing step at 180°C for 2 hours can be performed.
Diagram: Epoxy Curing Mechanism
References
Application Note and Protocol: Laboratory Scale Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-4-Cyclohexene-1,2-dicarboxylic acid is a valuable intermediate in organic synthesis, utilized in the production of pharmaceuticals, resins, and other complex molecules.[1][2] Its structure, featuring a cyclohexene (B86901) ring and two cis-oriented carboxylic acid groups, provides a versatile scaffold for further chemical modifications.[2] This application note details a reliable two-step laboratory-scale synthesis of this compound. The synthesis involves an initial Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form the intermediate, cis-4-cyclohexene-1,2-dicarboxylic anhydride, followed by hydrolysis to yield the final product.[3][4][5] For safety and convenience, 1,3-butadiene is generated in situ from the thermal decomposition of 3-sulfolene (B121364) (butadiene sulfone).[3][6][7][8][9]
Overall Reaction Scheme:
-
Diels-Alder Reaction:
-
3-Sulfolene → 1,3-Butadiene + SO₂
-
1,3-Butadiene + Maleic Anhydride → cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
-
Hydrolysis:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride + H₂O → this compound
-
Experimental Protocols
Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This procedure outlines the Diels-Alder reaction to form the anhydride intermediate.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene
-
Petroleum ether
-
25-mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
In a 25-mL round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of maleic anhydride, and 1 mL of xylene.[4]
-
Add a magnetic stir bar to the flask.
-
Set up the apparatus for reflux in a fume hood.[8]
-
Gently heat the mixture with a heating mantle while stirring to dissolve the solids.[4]
-
Once the solids have dissolved, increase the heat to bring the mixture to a gentle reflux and maintain for 30 minutes.[4][5] Be cautious to avoid vigorous heating to prevent the loss of butadiene gas before it can react.[4]
-
After the reflux period, remove the heating mantle and allow the reaction mixture to cool.
-
Dilute the mixture with 10 mL of xylene and transfer it to an Erlenmeyer flask.[4]
-
To induce crystallization, add 5 mL of petroleum ether and cool the flask in an ice bath.[4]
-
Collect the resulting white crystals by vacuum filtration using a Buchner funnel.[4]
-
Wash the crystals with a small amount of cold petroleum ether.[8]
-
Allow the crystals to air dry completely.
-
Determine the mass and melting point of the dried cis-4-cyclohexene-1,2-dicarboxylic anhydride. The expected melting point is in the range of 102-106 °C.[4][9]
Part 2: Synthesis of this compound
This procedure details the hydrolysis of the anhydride to the final dicarboxylic acid product.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from Part 1)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Place the cis-4-cyclohexene-1,2-dicarboxylic anhydride synthesized in Part 1 into an Erlenmeyer flask.
-
Add a sufficient amount of deionized water to the flask and heat the mixture on a hot plate until the solid dissolves.
-
Allow the solution to cool to room temperature. Crystallization may be induced by scratching the inside of the flask with a glass rod.[4][7]
-
To maximize crystal formation, place the flask in an ice bath.[4]
-
Collect the white crystals of this compound by vacuum filtration.[4]
-
Allow the crystals to air dry.
-
Determine the mass and melting point of the final product. The expected melting point is approximately 158-160 °C.[4]
Data Presentation
Table 1: Reactant and Product Quantities for a Typical Synthesis
| Substance | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| 3-Sulfolene | 118.15 | 2.5 g | 0.021 | 1,3-Butadiene source |
| Maleic Anhydride | 98.06 | 1.5 g | 0.015 | Dienophile |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | Theoretical: 2.28 g | 0.015 | Intermediate |
| This compound | 170.16 | --- | --- | Final Product |
Table 2: Physical Properties of Key Compounds
| Compound | Melting Point (°C) | Appearance |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 102-106 | White crystalline solid |
| This compound | 158-160 | White crystalline solid |
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.[8]
-
3-Sulfolene emits toxic sulfur dioxide gas upon heating.[5][7]
-
Maleic anhydride is corrosive and toxic; avoid inhalation of dust and contact with skin.[5]
-
Xylene is flammable.[5]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. nbinno.com [nbinno.com]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. sas.upenn.edu [sas.upenn.edu]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. studymoose.com [studymoose.com]
Application Notes & Protocols: Quantification of cis-4-Cyclohexene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Cyclohexene-1,2-dicarboxylic acid is a molecule of interest in various fields, including polymer chemistry and as a potential building block in pharmaceutical synthesis. Accurate quantification of this dicarboxylic acid is crucial for process optimization, quality control, and metabolic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The quantification of polar analytes like dicarboxylic acids often presents challenges due to their low volatility and potential for poor chromatographic peak shape. To address these issues, derivatization is a common strategy employed in both LC-MS and GC-MS methods to enhance analyte properties for improved separation and detection.
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity and is well-suited for the analysis of dicarboxylic acids in complex matrices. Derivatization can be employed to improve ionization efficiency and chromatographic retention.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is mandatory to increase their volatility and thermal stability.[1][2]
Method 1: Quantification by LC-MS/MS with Derivatization
This method describes the quantification of this compound in a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following a derivatization step to form ester derivatives. This approach enhances the analyte's hydrophobicity, leading to better retention on reversed-phase columns and improved ionization efficiency.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Objective: To extract the analyte from the sample matrix and convert it to a less polar derivative for LC-MS/MS analysis.
-
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Methyl tert-butyl ether (MTBE)
-
3 M Butanolic HCl
-
Nitrogen gas supply
-
Heater block
-
-
Procedure:
-
To 100 µL of the sample, add the internal standard.
-
Extract the dicarboxylic acids by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 200 µL of 3 M butanolic HCl to the dried extract.
-
Cap the tube tightly and heat at 65°C for 20 minutes to form the dibutyl ester derivative.
-
Evaporate the butanolic HCl to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate the derivatized analyte from other components and quantify it using tandem mass spectrometry.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte of interest. For example:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-8 min: Return to 95% A
-
8-10 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for the dibutyl ester of this compound and its internal standard need to be determined by infusing a standard solution.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument.
-
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance characteristics for an LC-MS/MS method for dicarboxylic acid analysis.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 0.1 µmol/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Workflow Diagram
Caption: LC-MS/MS experimental workflow.
Method 2: Quantification by GC-MS with Derivatization
This protocol outlines the quantification of this compound using gas chromatography-mass spectrometry (GC-MS) following derivatization to form trimethylsilyl (B98337) (TMS) esters. This derivatization is essential to increase the volatility of the dicarboxylic acid, allowing it to be analyzed by GC.[3]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Objective: To extract the analyte and convert it into a volatile TMS ester derivative suitable for GC-MS analysis.
-
Materials:
-
Sample containing this compound
-
Internal Standard (IS) solution
-
Solvent for extraction (e.g., ethyl acetate)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas supply
-
Heater block
-
-
Procedure:
-
Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.
-
Transfer the extract to a clean vial and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
-
2. GC-MS Analysis:
-
Objective: To separate the derivatized analyte by gas chromatography and quantify it using mass spectrometry.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Capillary column suitable for general purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Mass spectrometer with electron ionization (EI) source
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantification, SIM mode is preferred.
-
SIM Ions: Determine the characteristic ions of the di-TMS ester of this compound and its internal standard from the mass spectrum of a standard.
-
Data Presentation: Quantitative Performance
The following table presents typical quantitative performance characteristics for a GC-MS method for dicarboxylic acid analysis after derivatization.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 - 4 ng/m³ |
| Limit of Quantification (LOQ) | 5 - 10 ng/m³ |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Workflow Diagram
Caption: GC-MS experimental workflow.
Method Validation
For both LC-MS/MS and GC-MS methods, a full validation according to ICH guidelines or equivalent regulatory standards should be performed to ensure the reliability of the results.[4][5] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The described LC-MS/MS and GC-MS methods provide robust and sensitive approaches for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method development and validation are essential to ensure accurate and reliable quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid, particularly concerning low yields. This document provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations of the reaction process.
Troubleshooting Guide: Low Yield
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in this two-step synthesis—Diels-Alder reaction followed by hydrolysis—can arise from issues in either stage. The most common culprits are:
-
Suboptimal Diels-Alder Reaction Conditions:
-
Premature Hydrolysis of Maleic Anhydride (B1165640): Maleic anhydride readily reacts with moisture to form maleic acid. If this occurs before the Diels-Alder reaction, the reaction with 1,3-butadiene (B125203) will not proceed as efficiently.
-
Polymerization of 1,3-Butadiene: 1,3-Butadiene can polymerize, especially at higher temperatures, reducing the amount available to react with maleic anhydride.
-
Loss of Gaseous Reactant: If 1,3-butadiene is used directly as a gas, it can be challenging to maintain the correct stoichiometry due to its volatility. The use of 3-sulfolene (B121364) as an in situ source of 1,3-butadiene can mitigate this.[1]
-
Incorrect Reaction Temperature: The Diels-Alder reaction requires heating to proceed at a reasonable rate, but excessive temperatures can lead to the decomposition of the product.[2] Vigorous heating can also cause the 1,3-butadiene generated from 3-sulfolene to distill away before it has a chance to react.[1]
-
-
Inefficient Hydrolysis of the Anhydride:
-
Incomplete Reaction: The hydrolysis of the intermediate anhydride to the dicarboxylic acid may not go to completion if the reaction time is too short or if there is insufficient water.
-
Product Loss During Workup: Significant amounts of the dicarboxylic acid can be lost during filtration and transfer steps, especially if the product is not fully crystallized before filtration.[3]
-
-
Purification and Isolation Issues:
-
Loss During Crystallization: Improper crystallization techniques can lead to significant loss of the final product.
-
Adherence to Glassware: Both the intermediate anhydride and the final dicarboxylic acid can adhere to glassware, leading to mechanical losses during transfers.
-
Q2: I suspect my maleic anhydride has hydrolyzed. How can I prevent this?
A2: To prevent the premature hydrolysis of maleic anhydride:
-
Use Dry Reagents and Glassware: Ensure that the maleic anhydride is fresh and has been stored in a desiccator. All glassware should be thoroughly dried, for instance, by flame-drying or oven-drying, before use.
-
Work in a Dry Atmosphere: If possible, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Minimize Exposure to Air: Weigh the maleic anhydride quickly and add it to the reaction vessel promptly.
Q3: How can I minimize the polymerization of 1,3-butadiene?
A3: To reduce the unwanted polymerization of 1,3-butadiene:
-
Use an in situ Source: Employing 3-sulfolene as a precursor allows for the slow, controlled generation of 1,3-butadiene in the reaction mixture. This keeps the concentration of free diene low, thus minimizing polymerization.[1]
-
Control the Temperature: Gentle heating of the 3-sulfolene and maleic anhydride mixture allows for the gradual release of 1,3-butadiene, which can then react immediately.[1] Avoid excessively high temperatures during the initial phase of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using 3-sulfolene instead of 1,3-butadiene gas?
A1: 3-Sulfolene is a stable, non-hygroscopic solid that thermally decomposes to generate 1,3-butadiene and sulfur dioxide gas in situ.[1] This method is often preferred for safety and convenience as it avoids handling gaseous 1,3-butadiene and allows for a more controlled reaction, which can reduce the formation of polymeric by-products.[1]
Q2: What is the expected melting point of the intermediate, cis-4-Cyclohexene-1,2-dicarboxylic anhydride?
A2: The literature melting point for cis-4-Cyclohexene-1,2-dicarboxylic anhydride is typically in the range of 102-105 °C.[2] A melting point in this range suggests a relatively pure product.
Q3: What is a typical yield for this synthesis?
A3: The reported yields for the synthesis of the anhydride can vary. Some laboratory procedures report yields around 49.31%, while others have achieved up to 77.6%.[2][4] The subsequent hydrolysis to the dicarboxylic acid has been reported with a yield of 66.9%.[3] High yields (80-96%) have been reported for the Diels-Alder reaction under microwave-assisted conditions.[5][6]
Q4: Can the hydrolysis of the anhydride be reversed?
A4: Yes, the dicarboxylic acid can be converted back to the anhydride by heating, typically above its melting point, to drive off water.
Quantitative Data
The following tables summarize reported yields under various conditions.
Table 1: Reported Yields for the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
| Yield (%) | Reactants | Solvent | Key Conditions | Source |
| 49.31 | 3-Sulfolene, Maleic Anhydride | Not specified | Reflux | [2] |
| 77.6 | 3-Sulfolene, Maleic Anhydride | Xylene | Reflux | [4] |
| 80-96 | 1,3-Butadiene, Maleic Anhydride | Ionic Liquid | Microwave irradiation (60 °C) | [5][6] |
Table 2: Reported Yield for the Hydrolysis to this compound
| Yield (%) | Starting Material | Key Conditions | Source |
| 66.9 | cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | Hydrolysis with water | [3] |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction
This protocol uses 3-sulfolene as an in situ source of 1,3-butadiene.
Materials:
-
3-Sulfolene
-
Maleic Anhydride
-
Xylene
-
Petroleum Ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a dry 25 mL round-bottom flask, add 2.0 g of 3-sulfolene, 1.2 g of finely ground maleic anhydride, 0.80 mL of xylene, and a stir bar.
-
Assemble a reflux apparatus by attaching a water-cooled condenser to the flask.
-
Gently heat the mixture using a heating mantle while stirring.
-
Once the solids have dissolved, continue to heat the mixture at a gentle reflux for 30 minutes.
-
Remove the heating mantle and allow the reaction mixture to cool for approximately 5 minutes.
-
Cool the flask in an ice bath to induce crystallization of the anhydride product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any remaining xylene.
-
Allow the crystals to air dry completely before weighing and calculating the yield.
Protocol 2: Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (from Protocol 1)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place the synthesized anhydride in an Erlenmeyer flask with a stir bar.
-
Add approximately 5-10 mL of deionized water.
-
Heat the mixture on a hot plate and bring it to a boil while stirring.
-
Continue boiling for 5-10 minutes to ensure complete hydrolysis.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Cool the flask further in an ice bath to promote crystallization of the dicarboxylic acid.
-
Collect the crystals by vacuum filtration.
-
Allow the crystals to air dry completely before weighing and calculating the final yield.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid. The typical synthesis involves a two-step process: a Diels-Alder reaction to form the intermediate anhydride (B1165640), followed by hydrolysis to the final diacid product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Diels-Alder Reaction Stage)
| Potential Cause | Troubleshooting Action |
| Premature loss of 1,3-butadiene (B125203): 1,3-butadiene is a gas and can escape before reacting if generated too quickly from 3-sulfolene (B121364). | Heat the reaction mixture gently and slowly to ensure the in situ generated butadiene reacts with maleic anhydride.[1] |
| Polymerization of 1,3-butadiene: Excess free diene can lead to the formation of polymeric by-products.[1] | Avoid vigorous heating. The controlled release of butadiene from 3-sulfolene is designed to minimize this, but excessive temperatures can accelerate polymerization.[1] |
| Hydrolysis of maleic anhydride: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which is unreactive in the Diels-Alder reaction.[2][3] | Ensure all glassware is thoroughly dried. Use a drying tube on the reaction apparatus to prevent atmospheric moisture from entering.[3] |
| Incomplete reaction: The reaction may not have gone to completion. | Ensure the reaction is refluxed for the recommended amount of time (e.g., 30 minutes after solids dissolve).[4] |
Issue 2: Low Yield of this compound (Hydrolysis Stage)
| Potential Cause | Troubleshooting Action |
| Incomplete hydrolysis of the anhydride: The anhydride may not have fully converted to the dicarboxylic acid. | Ensure sufficient water is used and the mixture is boiled for an adequate amount of time to drive the hydrolysis to completion. |
| Product loss during workup: Significant amounts of the dicarboxylic acid can be lost during transfers and filtration.[5] | Carefully scrape all product from the flask during transfer. Ensure the filtration setup is efficient to recover all crystals.[5] |
| Product remains dissolved in the solvent: The dicarboxylic acid has some solubility in water, which can be higher at elevated temperatures. | After hydrolysis, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization and minimize the amount of product remaining in the solution. |
Issue 3: Impure Product (Incorrect Melting Point or Spectroscopic Data)
| Potential Impurity | Source | Effect on Melting Point | Removal Method |
| Unreacted maleic anhydride | Incomplete Diels-Alder reaction | Lower and broader | Recrystallization of the anhydride intermediate. |
| Polymeric by-products | Polymerization of 1,3-butadiene | Lower and broader | Recrystallization of the anhydride intermediate. The polymer is often a sticky residue.[1] |
| Unhydrolyzed anhydride | Incomplete hydrolysis | Lower and broader | Re-subject the product to hydrolysis conditions (boiling in water). |
| Maleic acid | Hydrolysis of maleic anhydride prior to reaction | Lower and broader | Washing the crude anhydride with a solvent in which maleic acid is soluble but the anhydride is not. |
| trans-isomer | Unlikely in this specific reaction | The Diels-Alder reaction is stereospecific, preserving the cis configuration of maleic anhydride.[6] | Not applicable. |
Frequently Asked Questions (FAQs)
Q1: Why is 3-sulfolene used as a source of 1,3-butadiene?
A1: 1,3-butadiene is a gas at room temperature, which makes it difficult to handle.[4] 3-sulfolene is a stable, non-hygroscopic solid that, upon heating, decomposes to produce 1,3-butadiene in situ (in the reaction mixture) and sulfur dioxide gas.[1][6] This method allows for a controlled release of the diene, which minimizes side reactions like polymerization.[1]
Q2: What is the purpose of xylene in the Diels-Alder reaction?
A2: Xylene serves as an inert solvent with a boiling point (around 139°C) that is suitable for the thermal decomposition of 3-sulfolene and the subsequent Diels-Alder reaction.[4]
Q3: Can the intermediate anhydride be isolated before hydrolysis?
A3: Yes, the cis-4-cyclohexene-1,2-dicarboxylic anhydride is a stable solid that can be isolated, purified by recrystallization, and characterized before proceeding to the hydrolysis step.[4] Published melting points for the anhydride are in the range of 102-106°C.[5][6][7]
Q4: Are there any significant side reactions during the hydrolysis step?
A4: The hydrolysis of the anhydride to the dicarboxylic acid is generally a clean reaction with no significant side reactions reported under typical laboratory conditions.[5]
Q5: What is a typical yield for this synthesis?
A5: Yields can vary based on experimental conditions and technique. Reported yields for the synthesis of the anhydride are in the range of 77-85%.[5][6] The subsequent hydrolysis step has been reported with yields around 67%.[5] A lower overall yield of around 49% has also been noted, indicating the potential for experimental errors.[7]
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Setup: In a round-bottomed flask, combine 3-sulfolene, maleic anhydride, and xylene in the appropriate molar ratios (typically a slight excess of the butadiene source is acceptable, with maleic anhydride as the limiting reagent).[4][7] Add a boiling stone.
-
Apparatus: Fit the flask with a water-cooled condenser. To prevent moisture from entering the system, place a drying tube containing a desiccant (e.g., calcium chloride) at the top of the condenser.[3] The reaction should be conducted in a fume hood as sulfur dioxide gas is evolved.[1][4]
-
Reaction: Heat the mixture gently using a heating mantle.[4] Once the solids have dissolved, continue to heat the solution at a gentle reflux for approximately 30 minutes.[4]
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding a non-polar solvent like petroleum ether until the solution becomes slightly cloudy.[1]
-
Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.[1]
-
Allow the crystals to air dry.
-
Protocol 2: Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Setup: Place the synthesized anhydride in a flask and add water.
-
Reaction: Heat the mixture to boiling and continue to boil until all the oily anhydride has dissolved and hydrolyzed to the dicarboxylic acid.[5]
-
Isolation:
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to complete the crystallization of the dicarboxylic acid.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Allow the crystals to air dry.
-
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Potential side reactions in the anhydride synthesis step.
References
- 1. cerritos.edu [cerritos.edu]
- 2. cis-4-Cyclohexene-1,2-dicarboxylic anhydride(935-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. sas.upenn.edu [sas.upenn.edu]
- 6. odinity.com [odinity.com]
- 7. studymoose.com [studymoose.com]
Optimizing reaction conditions for Diels-Alder synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Diels-Alder synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A1: The synthesis is typically a two-step process. First, a Diels-Alder reaction occurs between a diene (commonly 1,3-butadiene (B125203), often generated in situ from 3-sulfolene) and a dienophile (maleic anhydride) to form cis-4-Cyclohexene-1,2-dicarboxylic anhydride (B1165640).[1][2][3] This anhydride is then hydrolyzed to yield the final product, this compound.[1]
Q2: Why is 3-sulfolene (B121364) often used instead of 1,3-butadiene gas?
A2: 1,3-butadiene is a gas at room temperature, which can be difficult to handle.[3] 3-sulfolene is a stable, odorless, crystalline solid that, upon heating, decomposes to release 1,3-butadiene in a controlled manner directly within the reaction mixture.[3][4] This method is safer and helps to minimize the formation of polymeric by-products that can arise from an excess of free diene.[4]
Q3: What is the purpose of using xylene or toluene (B28343) as a solvent?
A3: Xylene and toluene are high-boiling point solvents that allow the reaction to be conducted at the elevated temperatures required for the thermal decomposition of 3-sulfolene (typically refluxing at around 140-160°C).[3][4] They are also good solvents for the reactants and the intermediate anhydride product.
Q4: How can I confirm the formation of the intermediate anhydride and the final diacid product?
A4: Product formation can be confirmed by determining the melting point of the isolated crystals. The reported melting point for cis-4-Cyclohexene-1,2-dicarboxylic anhydride is in the range of 102-106°C.[1][5] The final product, this compound, has a higher melting point, around 165°C.[3] Further characterization can be performed using spectroscopic methods like IR and NMR spectroscopy to identify key functional groups.[4][6]
Q5: What is the stereochemistry of the product?
A5: The Diels-Alder reaction is stereospecific. The cis configuration of the dienophile (maleic anhydride) is retained in the product, resulting in the formation of the cis-dicarboxylic acid.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low for the complete decomposition of 3-sulfolene.[5] 2. Loss of diene: Vigorous heating can cause the gaseous 1,3-butadiene to escape before it can react.[1][4] 3. Hydrolysis of maleic anhydride: Maleic anhydride can react with atmospheric moisture to form maleic acid, which may react differently or be less efficient.[4][7] 4. Product loss during workup: Significant product may be lost during filtration or transfer steps.[1][5] 5. Suboptimal reactant ratio: An incorrect molar ratio of diene to dienophile can limit the yield.[5] | 1. Ensure the reaction is refluxed for the recommended time (e.g., 30-60 minutes) at a temperature sufficient to decompose 3-sulfolene (150-160°C).[2][4] 2. Heat the reaction mixture gently and slowly to reflux to ensure the in situ generated butadiene reacts with the maleic anhydride.[4] 3. Use fresh, dry maleic anhydride and handle it quickly. Store it in a desiccator.[7] 4. Carefully transfer all solids and rinse glassware with a small amount of cold solvent to recover as much product as possible.[1] 5. Accurately weigh reactants and calculate the molar ratios. Maleic anhydride is often the limiting reactant.[5] |
| Formation of Oily or Sticky Product | 1. Presence of polymeric by-products: Excessive heating or a high concentration of free 1,3-butadiene can lead to polymerization.[4] 2. Incomplete hydrolysis: If converting the anhydride to the diacid, residual anhydride can result in an impure, oily product. | 1. Avoid overheating the reaction mixture. Maintain a gentle reflux.[4] During purification, try to separate the desired crystalline product from any sticky, brown polymeric material.[4] 2. Ensure sufficient water and heating time are used for the hydrolysis step. |
| Difficulty with Crystallization/Recrystallization | 1. Solution is too dilute: The product may be too soluble in the solvent volume used. 2. Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil. 3. Presence of impurities: Impurities can inhibit crystal formation. 4. Supersaturated solution: The solution may be supersaturated and require initiation for crystallization to begin. | 1. If the product does not crystallize upon cooling, try evaporating some of the solvent to increase the concentration. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] 3. Ensure the crude product is properly washed. If impurities persist, consider an alternative recrystallization solvent. A mixed solvent system (e.g., toluene and petroleum ether) is often effective.[4] 4. Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.[4] |
| Melting Point is Low and/or Broad | 1. Impure product: The presence of unreacted starting materials, by-products, or solvent will depress and broaden the melting point range.[8] 2. Wet sample: Residual solvent or water in the crystals will lower the melting point. | 1. Recrystallize the product. Ensure thorough washing of the crystals with a cold, appropriate solvent (like petroleum ether for the anhydride) to remove soluble impurities.[4] 2. Ensure the product is completely dry before measuring the melting point. Air dry thoroughly on the vacuum filter and then, if necessary, in a desiccator or drying oven. |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is a synthesis of common procedures.[1][2][3][4]
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a water-cooled condenser, and a heating mantle.
-
Reagents: To the flask, add 3-sulfolene (1.0 eq), maleic anhydride (0.9-1.0 eq, limiting reactant), and a high-boiling solvent like xylene or toluene. Add a boiling stone.
-
Reaction: Heat the mixture gently to dissolve the solids.[3] Continue heating to a gentle reflux (approx. 150-160°C) and maintain for 30-60 minutes.[2][4] Avoid vigorous heating to prevent the loss of 1,3-butadiene.[4]
-
Cooling & Crystallization: Remove the heat source and allow the flask to cool to room temperature.
-
Recrystallization: To the cooled mixture, add a co-solvent like petroleum ether dropwise until the solution becomes slightly cloudy.[4] Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to air dry completely. Determine the mass, calculate the percent yield, and measure the melting point (expected: 102-106°C).[1][5]
Protocol 2: Hydrolysis to this compound
-
Setup: Place the synthesized anhydride in a round-bottom flask with a reflux condenser.
-
Hydrolysis: Add water to the flask and heat the mixture to a boil. Reflux until all the oily anhydride has dissolved and hydrolyzed into the diacid.
-
Crystallization: Allow the aqueous solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the dicarboxylic acid.[1]
-
Isolation: Collect the white crystals by vacuum filtration and wash with a small amount of cold water.[1]
-
Drying: Dry the crystals thoroughly. Determine the mass, calculate the percent yield for the hydrolysis step, and measure the melting point (expected: ~165°C).[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the Diels-Alder synthesis.
References
- 1. sas.upenn.edu [sas.upenn.edu]
- 2. odinity.com [odinity.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. studymoose.com [studymoose.com]
- 6. Suggest a way to prepare 4-cyclohexene-cis-1,2-dicarboxylic anhydride (6).. [askfilo.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of cis-4-Cyclohexene-1,2-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-4-Cyclohexene-1,2-dicarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity is typically the unreacted starting material, cis-4-cyclohexene-1,2-dicarboxylic anhydride (B1165640), from which the diacid is synthesized via hydrolysis. Other potential impurities can include polymeric byproducts formed during the initial Diels-Alder synthesis of the anhydride, and trace amounts of the trans-isomer.
Q2: What is the recommended primary purification method for this diacid?
A2: Recrystallization is the most effective and commonly used method for purifying this compound. Water is a suitable solvent for this procedure.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the diacid can be determined using several analytical methods. The most common are:
-
Melting Point Analysis: A sharp melting point range close to the literature value (typically 166-170 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Titration: Acid-base titration with a standardized solution of sodium hydroxide (B78521) can determine the equivalent weight of the diacid, providing a measure of its purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the diacid from its impurities, offering a precise measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
Troubleshooting Purification by Recrystallization
This section addresses common problems encountered during the recrystallization of this compound.
Issue 1: The crude diacid does not fully dissolve in hot water.
-
Possible Cause: Insufficient solvent.
-
Troubleshooting Steps:
-
Ensure the water is at or near its boiling point.
-
Add small increments of hot water to the mixture with continuous stirring or swirling until the solid completely dissolves. Avoid adding a large excess of water, as this will reduce the final yield.
-
Issue 2: The diacid "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of hot water to decrease the saturation.
-
Allow the solution to cool more slowly to encourage crystal formation.
-
-
Possible Cause 2: The presence of significant amounts of the less soluble anhydride impurity.
-
Troubleshooting Steps:
-
If the oil solidifies upon further cooling, it can be isolated and re-recrystallized.
-
Consider a pre-purification step of washing the crude solid with a solvent in which the diacid is sparingly soluble at room temperature, but the anhydride is more soluble.
-
Issue 3: No crystals form upon cooling, even after an extended period.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Troubleshooting Steps:
-
Boil off some of the solvent to increase the concentration of the diacid. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution impurely.
-
Once a higher concentration is achieved, allow the solution to cool again slowly.
-
-
Possible Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.
-
Troubleshooting Steps:
-
Induce crystallization by scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
Issue 4: The recrystallized product has a low yield.
-
Possible Cause 1: Too much solvent was used during recrystallization.
-
Troubleshooting Steps:
-
In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
To recover some of the dissolved product, the filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Possible Cause 2: Premature crystallization during hot filtration (if performed).
-
Troubleshooting Steps:
-
Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through it.
-
Keep the solution at or near its boiling point during the filtration process.
-
Data Presentation
The following tables summarize the expected outcomes of the purification of this compound.
Table 1: Physical Properties and Purity Assessment
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Off-white to pale yellow powder | White crystalline solid |
| Melting Point | 155-165 °C (broad) | 166-170 °C (sharp) |
| Purity (by titration) | ~90-95% | >99% |
| Purity (by HPLC) | ~95% | >99.5% |
Table 2: Recrystallization from Water - Typical Yield
| Parameter | Value |
| Starting Mass of Crude Product | 1.62 g |
| Final Mass of Pure Product | ~1.08 g |
| Yield | ~67% [1] |
Experimental Protocols
1. Recrystallization of this compound from Water
This protocol is based on the hydrolysis of the corresponding anhydride followed by purification.[1]
-
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Heat the mixture on a hot plate to boiling, with stirring, until all the solid has dissolved. If the solid does not dissolve completely, add small portions of hot water until a clear solution is obtained.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the white crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
-
Determine the mass of the dried, purified product and calculate the percent yield.
-
Measure the melting point of the purified crystals to assess their purity.
-
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logical workflow for recrystallization issues.
References
Technical Support Center: cis-4-Cyclohexene-1,2-dicarboxylic anhydride
Welcome to the technical support center for cis-4-Cyclohexene-1,2-dicarboxylic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is cis-4-Cyclohexene-1,2-dicarboxylic anhydride and why is it sensitive to hydrolysis?
A: cis-4-Cyclohexene-1,2-dicarboxylic anhydride is a cyclic dicarboxylic anhydride. The anhydride functional group is highly susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the opening of the anhydride ring to form the corresponding dicarboxylic acid, cis-4-Cyclohexene-1,2-dicarboxylic acid. This conversion can significantly impact experimental outcomes where the intact anhydride is required for a specific chemical transformation.
Q2: How can I visually identify if my cis-4-Cyclohexene-1,2-dicarboxylic anhydride has started to hydrolyze?
A: Pure cis-4-Cyclohexene-1,2-dicarboxylic anhydride is a white crystalline solid.[1] Hydrolysis to the dicarboxylic acid can lead to a change in the physical appearance of the material, such as clumping or caking due to the absorption of moisture. A definitive identification of hydrolysis requires analytical techniques such as FT-IR or NMR spectroscopy.
Q3: What are the best practices for storing cis-4-Cyclohexene-1,2-dicarboxylic anhydride to prevent hydrolysis?
A: To ensure the stability of cis-4-Cyclohexene-1,2-dicarboxylic anhydride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The use of a desiccator containing a suitable drying agent is highly recommended. For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) can further prevent moisture contamination.
Q4: I suspect my solvent contains water. How can I dry it before using it with cis-4-Cyclohexene-1,2-dicarboxylic anhydride?
A: It is crucial to use anhydrous solvents when working with cis-4-Cyclohexene-1,2-dicarboxylic anhydride. Common laboratory solvents can be dried using appropriate drying agents. For example, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) can be dried by passing them through a column of activated alumina (B75360) or by distillation over a suitable desiccant like calcium hydride. The water content of the solvent can be verified using Karl Fischer titration.
Q5: Can I use cis-4-Cyclohexene-1,2-dicarboxylic anhydride in aqueous solutions?
A: The use of cis-4-Cyclohexene-1,2-dicarboxylic anhydride in aqueous solutions is generally not recommended due to its rapid hydrolysis. If an aqueous environment is unavoidable, the reaction should be conducted under conditions that minimize hydrolysis, such as low temperatures and controlled pH. The rate of hydrolysis is influenced by pH, with both acidic and basic conditions potentially accelerating the reaction.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction involving the anhydride. | The anhydride has hydrolyzed to the dicarboxylic acid prior to or during the reaction. | - Ensure the anhydride is pure and dry before use.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.- Consider in-situ formation of the anhydride if applicable. |
| Inconsistent reaction outcomes. | Variable amounts of water are present in the reaction mixture from run to run. | - Standardize the procedure for drying solvents and reagents.- Use freshly opened bottles of anhydrous solvents.- Handle the anhydride in a glove box or glove bag to minimize exposure to air. |
| The starting material appears clumpy or has a different consistency. | The anhydride has absorbed moisture from the atmosphere. | - It is best to use a fresh, unopened container of the anhydride.- If a fresh container is not available, the material can be dried under vacuum, but its purity should be confirmed by analytical methods (e.g., melting point, FT-IR) before use. |
| Formation of a diacid byproduct is observed in the reaction mixture. | Hydrolysis of the anhydride is occurring during the reaction workup. | - Minimize the use of aqueous solutions during the workup.- If an aqueous wash is necessary, use cold brine and perform the extraction quickly.- Dry the organic layer thoroughly with a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent evaporation. |
Experimental Protocols
Protocol 1: Handling and Dispensing of cis-4-Cyclohexene-1,2-dicarboxylic anhydride under Anhydrous Conditions
This protocol describes the procedure for safely handling and weighing the anhydride while minimizing exposure to atmospheric moisture.
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
Glovebox or glove bag with a dry inert atmosphere (e.g., nitrogen or argon)
-
Dry, clean weighing vessel (e.g., vial or round-bottom flask)
-
Dry spatula
-
Anhydrous solvent in a sealed container
Procedure:
-
Place the sealed container of the anhydride, weighing vessel, spatula, and any other necessary glassware into the antechamber of the glovebox.
-
Purge the antechamber with the inert gas for at least three cycles.
-
Transfer the items into the main chamber of the glovebox.
-
Allow the container of the anhydride to reach the temperature of the glovebox atmosphere before opening to prevent condensation.
-
Carefully open the container and weigh the desired amount of the anhydride into the weighing vessel.
-
Immediately and tightly reseal the container of the anhydride.
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Dissolve the weighed anhydride in the desired anhydrous solvent within the glovebox.
-
Seal the vessel containing the anhydride solution before removing it from the glovebox.
Protocol 2: Monitoring Hydrolysis via FT-IR Spectroscopy
This protocol provides a method for qualitatively and quantitatively monitoring the hydrolysis of the anhydride by observing changes in the infrared spectrum. The hydrolysis of acetic anhydride is often used as a model system for such studies.[5][6]
Principle: The hydrolysis of the anhydride to the dicarboxylic acid can be monitored by observing the disappearance of the characteristic anhydride C=O stretching bands (typically around 1850 cm⁻¹ and 1780 cm⁻¹) and the appearance of the carboxylic acid O-H (broad, ~3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretching bands.[7]
Materials:
-
FT-IR spectrometer with a liquid cell or attenuated total reflectance (ATR) probe
-
Solution of cis-4-Cyclohexene-1,2-dicarboxylic anhydride in a suitable anhydrous solvent (e.g., acetonitrile, dioxane)
-
Water
Procedure:
-
Calibration (for quantitative analysis):
-
Prepare a series of standard solutions of known concentrations of both the anhydride and its corresponding dicarboxylic acid in the chosen anhydrous solvent.
-
Record the FT-IR spectrum for each standard solution.
-
Construct a calibration curve by plotting the absorbance of a characteristic peak for each compound against its concentration.
-
-
Kinetic Measurement:
-
Place the solution of the anhydride in the FT-IR cell or in a vessel with the ATR probe immersed.
-
Record a baseline spectrum of the anhydride solution.
-
Inject a known amount of water into the solution to initiate hydrolysis.
-
Immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
For qualitative analysis, observe the changes in the spectral features over time as described in the "Principle" section.
-
For quantitative analysis, use the calibration curves to determine the concentration of the anhydride and the dicarboxylic acid at each time point.
-
Plot the concentration of the anhydride as a function of time to determine the rate of hydrolysis.
-
Protocol 3: Monitoring Hydrolysis via pH-Stat Titration
This protocol describes a method to monitor the rate of hydrolysis by titrating the dicarboxylic acid product with a standard base solution to maintain a constant pH. This technique is well-suited for studying the kinetics of anhydride hydrolysis.[8][9][10]
Principle: The hydrolysis of one molecule of the anhydride produces two molecules of carboxylic acid. The resulting decrease in pH is counteracted by the addition of a standard base solution from an autotitrator. The rate of addition of the base is directly proportional to the rate of hydrolysis.
Materials:
-
pH-stat autotitrator system (including pH electrode, burette, and controller)
-
Thermostatted reaction vessel
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of cis-4-Cyclohexene-1,2-dicarboxylic anhydride in a suitable solvent (a mixture of an organic solvent and water may be used)
Procedure:
-
System Setup and Calibration:
-
Calibrate the pH electrode using standard buffer solutions.
-
Fill the burette with the standardized base solution and prime it to remove any air bubbles.
-
-
Reaction Setup:
-
Place the anhydride solution in the thermostatted reaction vessel.
-
Immerse the pH electrode and the burette tip in the solution.
-
Set the desired constant pH value on the pH-stat controller.
-
-
Titration:
-
Start the pH-stat titration. The instrument will automatically add the base solution to maintain the set pH as the acidic product is formed.
-
Record the volume of titrant added as a function of time.
-
-
Data Analysis:
-
The rate of hydrolysis can be calculated from the rate of addition of the titrant.
-
Plot the volume of titrant added versus time. The slope of this curve is proportional to the reaction rate.
-
From this data, the reaction order and rate constant can be determined.
-
Quantitative Data on Hydrolysis
Table 1: Rate Constants for the Hydrolysis of Phthalic Anhydride Catalyzed by Various Bases [2][3][11]
| Catalyst | pKa of Conjugate Acid | Rate Constant (M⁻¹s⁻¹) |
| Water | -1.74 | 1.8 x 10⁻⁴ |
| Acetate | 4.76 | 0.011 |
| N-methylimidazole | 7.0 | 0.44 |
| Phosphate (HPO₄²⁻) | 7.21 | 0.16 |
| DABCO | 8.8 | 3.75 |
| Carbonate (CO₃²⁻) | 10.33 | 11.6 |
| Hydroxide | 15.74 | 1.8 x 10⁴ |
Note: Data obtained at 25 °C and an ionic strength of 0.5 M. DABCO = 1,4-diazabicyclo[2.2.2]octane.
This data illustrates that the rate of hydrolysis is significantly influenced by the basicity of the catalyst, with stronger bases leading to faster hydrolysis.
Signaling Pathways and Logical Relationships
The hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride is a chemical transformation rather than a biological signaling pathway. The logical relationship of this process is straightforward: the anhydride reacts with water to form the dicarboxylic acid. This can be visualized as a simple reaction diagram.
References
- 1. cis-4-Cyclohexene-1,2-dicarboxylic anhydride(935-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 7. FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purity Enhancement of cis-4-Cyclohexene-1,2-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development who are working with cis-4-Cyclohexene-1,2-dicarboxylic acid and aiming to improve its purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound, typically synthesized via a Diels-Alder reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640) followed by hydrolysis, may include:
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cis-4-Cyclohexene-1,2-dicarboxylic anhydride: The unhydrolyzed precursor.
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Maleic acid: Formed from the hydrolysis of unreacted maleic anhydride.
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trans-4-Cyclohexene-1,2-dicarboxylic acid: Although the Diels-Alder reaction is stereospecific for the cis isomer, trace amounts of the trans isomer can sometimes be present, potentially due to isomerization under certain conditions.
-
Polymeric byproducts: These can form from the diene under the reaction conditions.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your sample:
-
Melting Point Analysis: A sharp melting point range close to the literature value (165-170 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities. The cis and trans isomers have distinct signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid functional groups and the carbon-carbon double bond, and can help distinguish between the diacid and the anhydride.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the diacid from its impurities.
Q3: What is the most common method for purifying this compound?
A3: The most common and effective method for purifying this compound is recrystallization. Water is a frequently used solvent, as the diacid's solubility is significantly higher in hot water than in cold water. Organic solvents or solvent mixtures can also be employed.
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Concentrate the filtrate (mother liquor) by carefully evaporating some of the solvent and cool it again to recover more product. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| The compound is more soluble than anticipated. | Try a different solvent or a mixture of solvents to decrease the solubility of the compound at colder temperatures. |
Problem 2: The compound "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization. |
| Significant impurities are present. | Consider a preliminary purification step, such as a wash with a solvent in which the desired compound is insoluble but the impurities are soluble. |
Problem 3: The melting point of the purified product is still low and/or has a broad range.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of impurities. | Perform a second recrystallization. Consider using a different solvent system. |
| The presence of the cis-anhydride. | Ensure complete hydrolysis of the anhydride starting material by refluxing with a sufficient amount of water for an adequate time. |
| The crystals are not properly dried. | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation
Table 1: Physical Properties for Purity Assessment
| Compound | Melting Point (°C) | Appearance |
| High-Purity this compound | 165 - 170 | White crystalline powder |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 103 - 104 | White solid |
| Maleic Acid | 130 - 139 (decomposes) | White crystals |
Table 2: Solubility Characteristics for Recrystallization Solvent Selection
| Solvent | Solubility of this compound | Notes |
| Water | Sparingly soluble in cold water, soluble in hot water. | Excellent choice for recrystallization. |
| Methanol | Soluble.[1] | Can be used, but may require a co-solvent to reduce solubility for good recovery. |
| Xylene | Sparingly soluble. | More commonly used for the recrystallization of the anhydride precursor. |
| Petroleum Ether | Insoluble. | Can be used as an anti-solvent in a solvent mixture. |
Experimental Protocols
Protocol 1: Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the crude cis-4-Cyclohexene-1,2-dicarboxylic anhydride and a sufficient amount of distilled water (e.g., 10-15 mL of water per gram of anhydride).
-
Heating: Heat the mixture to a gentle boil using a heating mantle.
-
Reflux: Continue to reflux the mixture with stirring for 30-60 minutes to ensure complete hydrolysis. The solid anhydride should dissolve as it is converted to the more water-soluble diacid.
-
Cooling: After the reflux period, remove the heat source and allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to induce crystallization of the diacid.
-
Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry the product under vacuum.
Protocol 2: Recrystallization of this compound from Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water and heat the mixture to boiling while stirring to dissolve the solid completely. If necessary, add small portions of hot water until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common issues in the recrystallization of this compound.
References
Technical Support Center: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, a Diels-Alder reaction is performed between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. Due to the gaseous nature of 1,3-butadiene, it is often generated in situ from the thermal decomposition of 3-sulfolene (B121364). The second step involves the hydrolysis of the resulting anhydride to yield the final product, this compound.
Q2: Why is 3-sulfolene used instead of 1,3-butadiene gas?
A2: 3-Sulfolene is a stable, odorless, and non-hygroscopic solid at room temperature, making it much easier and safer to handle than 1,3-butadiene, which is a gas.[1][2] Upon heating, 3-sulfolene undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas in a controlled manner directly within the reaction mixture.[1] This in situ generation minimizes the formation of polymeric by-products that can occur with a high concentration of free diene.[1]
Q3: What is the role of xylene in the initial Diels-Alder reaction?
A3: Xylene serves as a high-boiling point solvent, which is necessary to achieve the temperature required for the thermal decomposition of 3-sulfolene to 1,3-butadiene. Its reflux temperature is suitable for the reaction to proceed efficiently.[3]
Q4: Is the stereochemistry of the final product important?
A4: Yes, the Diels-Alder reaction is stereospecific. The cis-configuration of the dienophile (maleic anhydride) is retained in the product, resulting in the cis-diacid.[4][5] This stereochemical control is often crucial in pharmaceutical applications.
Troubleshooting Guide
Issue 1: Low or No Yield of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Q: I obtained a very low yield of the anhydride product after the Diels-Alder reaction. What could be the cause?
A: Low yield of the anhydride is a common issue that can stem from several factors related to the reactants, reaction conditions, and product isolation.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Decomposition of 3-Sulfolene | The reaction was not heated at a sufficiently high temperature or for a long enough duration to completely decompose the 3-sulfolene into 1,3-butadiene. | Ensure the reaction mixture reaches a steady reflux (typically around 140-160°C in xylene) and maintain it for the recommended time (e.g., 30 minutes after all solids have dissolved).[1][6] |
| Vigorous Heating and Loss of Butadiene | Heating the reaction too vigorously, especially at the beginning, can cause the gaseous 1,3-butadiene to escape from the reaction vessel before it has a chance to react with the maleic anhydride.[1][7] | Heat the mixture gently at the start to allow for a slow and controlled release of 1,3-butadiene.[1] Ensure your reflux condenser is functioning efficiently. |
| Moisture Contamination | Maleic anhydride is highly sensitive to moisture and can hydrolyze to maleic acid, which will not participate in the Diels-Alder reaction.[8] | Use dry glassware and ensure the maleic anhydride is fresh and has been stored in a desiccator. Handle it quickly to minimize exposure to atmospheric moisture. |
| Improper Product Isolation/Crystallization | The product may not have fully crystallized out of the solution, or some may have been lost during the filtration and washing steps. | After the reaction, allow the mixture to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1] Use a minimal amount of cold solvent (like petroleum ether) to wash the crystals during vacuum filtration.[1] |
| Formation of Polymeric By-products | An excess of free 1,3-butadiene can lead to dimerization and polymerization, reducing the amount available to form the desired product.[1] | The controlled release of butadiene from 3-sulfolene is designed to minimize this, but gentle heating is key.[1] |
Issue 2: Difficulty in Hydrolyzing the Anhydride
Q: I am having trouble getting the this compound to crystallize after adding water for hydrolysis. What should I do?
A: This issue typically arises from using an excessive amount of water for the hydrolysis, which keeps the diacid product dissolved even after cooling.
| Potential Cause | Explanation | Recommended Solution |
| Excess Water Used for Hydrolysis | The dicarboxylic acid has some solubility in water, and if too much is used, the solution will not be saturated upon cooling, preventing crystallization.[6] | Add a minimal amount of hot water to dissolve the anhydride. If crystallization does not occur upon cooling, gently boil the solution to reduce the volume of water, then allow it to cool again.[6] |
| Crystallization Not Initiated | Sometimes, crystallization requires a nucleation site to begin. | Scratch the inside of the flask with a glass stirring rod to create nucleation sites.[6] Seeding the solution with a tiny crystal of the product, if available, can also induce crystallization. |
| Incomplete Hydrolysis | The anhydride may not have fully converted to the diacid. | Ensure the mixture of anhydride and water is heated to boiling for a sufficient time to ensure complete hydrolysis before cooling. |
Issue 3: Product Purity Concerns
Q: The melting point of my product is lower than the literature value and/or has a broad range. What are the likely impurities?
A: An impure product will exhibit a depressed and broad melting point range. The impurities can be unreacted starting materials or by-products.
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Materials | The final product may be contaminated with unreacted maleic anhydride or 3-sulfolene.[5] | Ensure the reaction goes to completion. For the diacid, unreacted starting materials should be soluble in the water used for hydrolysis and removed during filtration.[5] Recrystallization of the final product can further purify it. |
| Moisture in Anhydride Product | If isolating the anhydride, exposure to moisture can cause partial hydrolysis to the dicarboxylic acid, which has a much higher melting point and will act as an impurity.[5] | Ensure the anhydride product is thoroughly dried and stored in a desiccator. |
| Side Products | Although minimized by using 3-sulfolene, some polymeric by-products might form and co-precipitate with the desired product. | Recrystallization from an appropriate solvent system is the most effective way to remove such impurities. |
Quantitative Data Summary
| Parameter | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | This compound |
| Molecular Formula | C₈H₈O₃ | C₈H₁₀O₄ |
| Molar Mass | 152.15 g/mol [8] | 170.16 g/mol |
| Typical Yield | 49% - 97%[2][7][8] | 67% (from anhydride)[6] |
| Melting Point | 103-106 °C[2][3][6] | 158-165 °C[3][6] |
| Appearance | White crystalline solid/flakes[8][9] | White crystals[6] |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Setup: In a fume hood, equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 3-sulfolene (2.5 g), maleic anhydride (1.5 g), and dry xylene (1.0 mL) to the flask.[6] Caution: Maleic anhydride is corrosive and moisture-sensitive. 3-sulfolene will release toxic SO₂ gas upon heating.[1]
-
Reaction: Gently heat the mixture with stirring. Once the solids dissolve, increase the heat to achieve a steady reflux. Continue refluxing for 30 minutes.[6] Avoid vigorous heating to prevent the loss of 1,3-butadiene.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Add 10 mL of xylene to dissolve the product, then transfer the solution to an Erlenmeyer flask.[6] Add approximately 5 mL of petroleum ether dropwise until the solution becomes cloudy.[6]
-
Isolation: Gently heat the mixture until it becomes clear again, then allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to complete crystallization.[1]
-
Purification: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the mass, calculate the percent yield, and measure the melting point.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Setup: Place the synthesized anhydride (approx. 1.0 g) in an Erlenmeyer flask with a stir bar.
-
Hydrolysis: Add a minimal amount of distilled water (approx. 5 mL) and a boiling chip. Heat the mixture to boiling while stirring until all the solid anhydride dissolves.[6]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not begin, scratch the inner walls of the flask with a glass rod.[6]
-
Isolation: Place the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Drying: Dry the crystals, weigh the product, calculate the percent yield for the hydrolysis step, and measure the melting point.
Troubleshooting Workflow
Caption: Troubleshooting logic for low product yield.
References
- 1. cerritos.edu [cerritos.edu]
- 2. studymoose.com [studymoose.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. odinity.com [odinity.com]
- 5. Lab report #4: Diels-Alder Reaction - Google Docs [docs.google.com]
- 6. sas.upenn.edu [sas.upenn.edu]
- 7. scribd.com [scribd.com]
- 8. Experiment #4 [sas.upenn.edu]
- 9. B21431.30 [thermofisher.com]
Technical Support Center: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the standard experimental approach for synthesizing this compound?
The synthesis is typically a two-step process. The first step is a [4+2] cycloaddition, specifically a Diels-Alder reaction, to form the intermediate anhydride (B1165640). The second step is the hydrolysis of this anhydride to yield the final dicarboxylic acid.[1][2]
-
Diels-Alder Reaction: 1,3-butadiene (B125203) is reacted with maleic anhydride. As 1,3-butadiene is a gas, it is often generated in situ from the thermal decomposition of 3-sulfolene (B121364) (a stable solid) by heating.[1][3] This reaction is typically performed under reflux in a high-boiling point solvent like xylene to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride.[4]
-
Hydrolysis: The resulting anhydride is then hydrolyzed, often by heating with water, to open the anhydride ring and form the two carboxylic acid functional groups.[2]
Q2: Is a catalyst required for the initial Diels-Alder reaction?
No, a catalyst is not strictly required. The reaction is commonly run as a thermal cycloaddition by heating the reactants.[1][3] The thermal decomposition of 3-sulfolene provides the diene (1,3-butadiene), which then readily reacts with the dienophile (maleic anhydride) at elevated temperatures.[1]
Q3: How can catalysts affect the reaction yield and time?
While the thermal reaction is common, catalysts can be employed to accelerate the reaction and potentially improve the yield, especially under milder conditions.
-
Lewis Acids: Lewis acid catalysts such as Aluminum Chloride (AlCl₃) or Calcium Triflate (Ca(OTf)₂) can significantly accelerate the Diels-Alder reaction.[5][6] They function by coordinating to the maleic anhydride, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more reactive towards the diene.[6] This acceleration is primarily attributed to a reduction of the Pauli repulsion between the reactants.[7]
-
Microwave Irradiation with Ionic Liquids: A combination of microwave-assisted heating and the use of an ionic liquid medium with a solid-supported catalyst (like LiNTf₂) has been shown to produce excellent yields (80-96%) in extremely short reaction times (45-120 seconds), compared to several hours for conventional heating.[8]
Q4: What is the mechanism for converting the intermediate anhydride to the final diacid?
The conversion is a hydrolysis reaction. The anhydride is reacted with water to cleave the acyl-oxygen bond. This can be done with neutral water (typically by heating) or can be catalyzed by acid or base. In a base-catalyzed mechanism, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the ring to form a carboxylate and a carboxylic acid. A subsequent protonation step (acid workup) neutralizes the carboxylate to yield the final dicarboxylic acid product.[9]
Data Presentation: Effect of Reaction Conditions on Anhydride Yield
The following table summarizes reported yields for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride under various conditions.
| Reaction Condition | Catalyst / Medium | Temperature | Reaction Time | Reported Yield (%) | Reference |
| Thermal | None (Xylene Solvent) | Reflux (~140°C) | 30 minutes | 89% | [1] |
| Thermal | None (Xylene Solvent) | Reflux (~140°C) | Not Specified | 68% | [4] |
| Conventional Heating | [MOIM]AlCl₄ / LiNTf₂ | 25°C | 1.3 - 6 hours | 85-97% | [8] |
| Microwave-Assisted | [MOIM]AlCl₄ / LiNTf₂ | 60°C | 45 - 120 seconds | 80-96% | [8] |
Experimental Protocols
Protocol 1: Thermal Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is adapted from standard laboratory procedures for a thermal Diels-Alder reaction.[1][10]
Materials:
-
3-sulfolene (2.5 g)
-
Maleic anhydride (1.5 g)
-
Xylene (11 mL total)
-
Petroleum Ether or Hexane
-
25 mL Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
Combine 3-sulfolene (2.5 g), maleic anhydride (1.5 g), and xylene (1.0 mL) in a 25 mL round-bottom flask with a magnetic stir bar.
-
Assemble a reflux apparatus and gently heat the mixture with stirring until the solids completely dissolve.
-
Increase the heat to bring the mixture to a steady reflux. Gaseous sulfur dioxide (SO₂) will be evolved as the 3-sulfolene decomposes. This step must be performed in a fume hood.
-
Continue refluxing for 30-45 minutes.
-
After the reflux period, remove the flask from the heat source and allow it to cool slightly.
-
While the solution is still hot, add 10 mL of xylene and stir until any precipitate redissolves.
-
Transfer the hot mixture to an Erlenmeyer flask and allow it to cool slowly to room temperature to induce crystallization.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether or hexane.
-
Allow the product to air dry completely before weighing and calculating the yield.
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the anhydride to the final diacid product.[1][2]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from Protocol 1)
-
Deionized water
-
Erlenmeyer flask, hot plate.
Procedure:
-
Place the anhydride product (e.g., 1.6 g) into an Erlenmeyer flask.
-
Add a sufficient amount of deionized water to the flask (e.g., 15-20 mL).
-
Gently heat the mixture to boiling and continue to heat for several minutes until all of the solid anhydride has dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the dicarboxylic acid should form.
-
To maximize crystallization, place the flask in an ice bath for 10-15 minutes.
-
Collect the crystals by vacuum filtration.
-
Allow the crystals to air dry completely before weighing and determining the melting point (literature MP: ~165°C).
Troubleshooting Guides
Problem 1: Low yield of the anhydride intermediate.
Problem 2: Low yield of the final dicarboxylic acid product.
-
Incomplete Hydrolysis: If the anhydride was not heated in water for a sufficient amount of time, some may remain unreacted. Ensure all solids are dissolved during the heating step.
-
Product Loss During Filtration: The dicarboxylic acid is more polar and has higher solubility in water than the anhydride.[1] Significant product may be lost in the filtrate if too much water is used for hydrolysis or if the solution is not adequately cooled before filtration.
Problem 3: The melting point of my anhydride product is low and broad.
This indicates the presence of impurities.
-
Unreacted Starting Materials: The most likely contaminants are unreacted 3-sulfolene or maleic anhydride, both of which have lower melting points than the product anhydride.[1] This can result from an incomplete reaction.
-
Hydrolysis: If the anhydride product was exposed to atmospheric moisture for a prolonged period, some of it may have hydrolyzed to the dicarboxylic acid.[4] However, since the diacid has a much higher melting point, this would typically result in a broad melting point range rather than a depressed one.
Synthesis Workflow and Logic
References
- 1. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 2. sas.upenn.edu [sas.upenn.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. scribd.com [scribd.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry-online.com [chemistry-online.com]
Preventing polymerization during cis-4-Cyclohexene-1,2-dicarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of cis-4-cyclohexene-1,2-dicarboxylic acid.
Troubleshooting Guide
Undesired polymerization is a common side reaction in the synthesis of this compound via the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride (B1165640). This guide addresses specific issues you may encounter.
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies, indicating significant polymerization. | Excess concentration of 1,3-butadiene: Rapid generation of butadiene from 3-sulfolene (B121364) at high temperatures increases its concentration, favoring polymerization. | Heat the reaction mixture gently and slowly to control the rate of butadiene release. Using 3-sulfolene as an in-situ source of butadiene is advantageous as it allows for the thermally controlled release of the diene, diminishing the formation of polymeric by-products.[1] |
| High reaction temperature: Elevated temperatures can promote free-radical polymerization. | Maintain the reaction temperature at a gentle reflux and avoid overheating. For instance, keeping the block temperature below 150-160°C is recommended.[1] | |
| Presence of radical initiators: Impurities in reagents or solvents can initiate polymerization. | Use purified reagents and solvents. Consider adding a free-radical inhibitor to the reaction mixture. | |
| Low yield of the desired cis-4-cyclohexene-1,2-dicarboxylic anhydride. | Competing polymerization reaction: Even if the mixture does not solidify, a significant portion of the reactants may have been consumed in the formation of polymer by-products. | In addition to controlling temperature and butadiene concentration, introduce a polymerization inhibitor such as hydroquinone (B1673460) at the start of the reaction. |
| Hydrolysis of maleic anhydride: Maleic anhydride can react with moisture to form maleic acid, which may affect the reaction. | Ensure all glassware is dry and use anhydrous solvents.[2] | |
| Loss of product during workup: The product may be lost during filtration or transfer steps. | Carefully transfer the product and wash the filtration apparatus with a small amount of cold solvent to recover any remaining crystals. | |
| Discolored product (yellow or brown). | Decomposition at high temperatures: Overheating the reaction can lead to the decomposition of the product. | Maintain a gentle reflux and monitor the reaction temperature closely. |
| Presence of polymeric impurities: Colored by-products from polymerization can contaminate the final product. | Recrystallize the crude product from a suitable solvent system (e.g., toluene (B28343)/petroleum ether) to remove colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during the synthesis of this compound?
A1: The primary cause is the competing free-radical copolymerization of the reactants, 1,3-butadiene and maleic anhydride. This is often initiated by an excess concentration of free 1,3-butadiene and/or high reaction temperatures.[1] The proposed mechanism involves the formation of a charge-transfer complex between the diene (butadiene) and the dienophile (maleic anhydride), which, under the influence of radicals, can polymerize instead of undergoing the desired Diels-Alder cycloaddition.[3]
Q2: How does the use of 3-sulfolene help in preventing polymerization?
A2: 3-Sulfolene is a solid, stable source of 1,3-butadiene. Upon gentle heating, it undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas in a controlled manner.[1] This in-situ generation ensures that the concentration of free butadiene in the reaction mixture remains low at any given time, thus favoring the bimolecular Diels-Alder reaction over the multi-molecular polymerization process.[1]
Q3: What type of polymerization inhibitors can be used, and how do they work?
A3: Free-radical inhibitors are effective in preventing the unwanted polymerization. Hydroquinone is a commonly used inhibitor for vinyl polymerization. It functions by reacting with free radicals to form stable, non-radical species, thereby terminating the polymer chain reaction. This process effectively quenches the radicals that initiate the polymerization of butadiene and maleic anhydride.
Q4: Can reaction temperature influence the extent of polymerization?
A4: Yes, temperature plays a crucial role. Higher temperatures increase the rate of decomposition of 3-sulfolene, leading to a higher concentration of butadiene, which can increase the likelihood of polymerization.[1] Additionally, higher temperatures can favor the kinetics of the polymerization reaction itself. Therefore, maintaining a gentle reflux is critical.
Q5: What is a typical yield for this reaction, and how is it affected by polymerization?
A5: Yields for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride can vary depending on the reaction conditions. Reported yields are often in the range of 75-85% under optimized conditions that minimize polymerization.[4][5] Significant polymerization can drastically reduce the yield of the desired product, sometimes to below 50%.[6]
Data Presentation
| Reactants | Solvent | Reaction Conditions | Reported Yield | Reference |
| 3-Sulfolene, Maleic Anhydride | Xylene | Gentle reflux for 30 minutes | 84.6% | [4] |
| 3-Sulfolene, Maleic Anhydride | Xylene | Reflux | 77.6% | [5] |
| 3-Sulfolene, Maleic Anhydride | Not specified | Reflux | 49.31% (noted experimental errors) | [6] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, incorporating measures to prevent polymerization.
Key Experiment: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride with Polymerization Control
Objective: To synthesize cis-4-cyclohexene-1,2-dicarboxylic anhydride from 3-sulfolene and maleic anhydride while minimizing the competing polymerization side reaction.
Materials:
-
3-Sulfolene (2.0 g)
-
Maleic anhydride (1.2 g, finely ground)
-
Xylene (0.80 mL, anhydrous)
-
Toluene (for workup)
-
Petroleum ether (for workup)
-
Optional: Hydroquinone (catalytic amount, e.g., 10-20 mg)
-
50 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
-
To a 50 mL round-bottomed flask containing a stir bar, add 2.0 g of 3-sulfolene, 1.2 g of finely ground maleic anhydride, and 0.80 mL of anhydrous xylene. If using a polymerization inhibitor, add a catalytic amount of hydroquinone at this stage.
-
Assemble a reflux apparatus with a water-cooled condenser.
-
Gently heat the mixture with a heating mantle while stirring.
-
Continue gentle heating until all the solids have dissolved.
-
Increase the heat to maintain a gentle reflux for 30 minutes. Avoid vigorous boiling to control the release of butadiene.[1][7]
-
After 30 minutes, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Once cooled, add 10 mL of toluene to dissolve the product.
-
Slowly add petroleum ether dropwise with stirring until the solution becomes slightly cloudy and the cloudiness persists.[1]
-
Gently heat the mixture until the solution becomes clear again, then allow it to cool slowly to room temperature without agitation to promote crystallization.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Allow the product to air dry and determine the yield and melting point (literature mp: 103-104 °C).
Hydrolysis to this compound (Optional):
-
Dissolve the anhydride product in a minimal amount of hot water.
-
Allow the solution to cool to room temperature and then in an ice bath to crystallize the dicarboxylic acid.
-
Collect the crystals by vacuum filtration.
Visualizations
Diagram 1: Synthesis Pathway and Competing Polymerization
Caption: Reaction scheme showing the desired Diels-Alder pathway and the competing polymerization side reaction.
Diagram 2: Experimental Workflow for Polymerization Prevention
Caption: A simplified workflow for the synthesis emphasizing controlled heating to prevent polymerization.
Diagram 3: Mechanism of Free-Radical Inhibition by Hydroquinone
Caption: Conceptual diagram illustrating the termination of a growing polymer chain by a hydroquinone inhibitor.
References
- 1. cerritos.edu [cerritos.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Diels-Alder reaction. III. The reaction of hydroquinone and maleic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studymoose.com [studymoose.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
Technical Support Center: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of cis-4-cyclohexene-1,2-dicarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: a Diels-Alder reaction to form the anhydride (B1165640) intermediate, followed by hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Anhydride Intermediate | 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Decomposition of Reactants/Products: Excessive heat can lead to decomposition or side reactions, such as polymerization of the diene.[2] 3. Loss of Gaseous Diene: If using a volatile diene like 1,3-butadiene (B125203), it may escape before reacting.[3][4] 4. Hydrolysis of Maleic Anhydride: Maleic anhydride is sensitive to moisture.[3] | 1. Optimize Reaction Conditions: Ensure the reaction is refluxed for the recommended duration (e.g., 30 minutes after dissolution of solids).[5] Monitor the reaction progress using TLC. 2. Temperature Control: Maintain a gentle reflux and avoid vigorous heating to prevent polymerization and decomposition.[2] 3. Use a Diene Precursor: Employ a stable precursor like 3-sulfolene (B121364), which releases the diene in situ upon heating.[3][4][6] 4. Moisture Control: Use dry glassware and solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Formation of Oily or Gummy Product | 1. Presence of Impurities: Unreacted starting materials or polymeric by-products can inhibit crystallization.[7] 2. Incorrect Solvent for Crystallization: The solvent system may not be optimal for inducing crystallization. | 1. Purification: Wash the crude product with a suitable solvent (e.g., cold petroleum ether) to remove unreacted starting materials.[2] 2. Optimize Crystallization: Ensure the correct solvent mixture is used for recrystallization (e.g., toluene (B28343) and petroleum ether).[2] Scratching the inside of the flask can help induce crystallization.[2][5] |
| Low Yield of Dicarboxylic Acid | 1. Incomplete Hydrolysis: Insufficient water, reaction time, or heat for the hydrolysis of the anhydride. 2. Product Loss During Isolation: The dicarboxylic acid may have some solubility in the crystallization solvent, leading to loss during filtration. | 1. Ensure Complete Hydrolysis: Add sufficient water and heat the mixture to ensure the anhydride ring has opened. Monitor the disappearance of the anhydride spot by TLC. 2. Optimize Isolation: Cool the crystallization mixture in an ice bath to minimize the solubility of the product before filtration.[5] Wash the collected crystals with a minimal amount of cold solvent. |
| Product Fails to Crystallize | 1. Supersaturated Solution: The solution may be supersaturated. 2. Presence of Soluble Impurities: Impurities can interfere with the formation of a crystal lattice. | 1. Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal of the desired product.[2][5] 2. Purify the Crude Product: Attempt to purify the product further before crystallization, for example, by washing with an appropriate solvent to remove impurities. |
| Scale-Up Issues | 1. Poor Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, which can lead to localized overheating and side reactions.[8][9] 2. Inefficient Mixing: Inadequate mixing can result in non-uniform reaction conditions and lower yields.[8] 3. Changes in Crystallization Behavior: Larger volumes may cool at different rates, affecting crystal size and purity.[8] | 1. Controlled Heating: Use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature. Ensure efficient stirring to distribute heat evenly. 2. Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring for larger reaction volumes to ensure homogeneity. 3. Controlled Cooling: Implement a controlled cooling protocol for crystallization. Seeding the solution may be necessary to ensure consistent crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cis-4-cyclohexene-1,2-dicarboxylic anhydride?
A1: The most common method is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[10] For this synthesis, 1,3-butadiene (often generated in situ from 3-sulfolene) is used as the diene, and maleic anhydride serves as the dienophile.[4][6]
Q2: Why is 3-sulfolene often used instead of 1,3-butadiene gas?
A2: 1,3-butadiene is a gas at room temperature, which makes it difficult to handle and measure accurately in a laboratory setting.[3] 3-sulfolene is a stable solid that, upon heating, undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas in situ.[4] This method allows for a more controlled and safer reaction.
Q3: My maleic anhydride has been exposed to air. Can I still use it?
A3: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid.[3] If the anhydride appears clumpy or has been exposed to humid conditions for an extended period, its purity may be compromised, which could affect the yield. It is best to use a fresh, dry sample.
Q4: How do I convert the synthesized anhydride to this compound?
A4: The anhydride is converted to the dicarboxylic acid via hydrolysis. This is typically achieved by adding water to the reaction mixture containing the anhydride and heating it, often to boiling, to ensure the complete opening of the anhydride ring.[4][5]
Q5: The melting point of my product is lower than the literature value. What does this indicate?
A5: A melting point that is lower and broader than the literature value typically indicates the presence of impurities.[6] These impurities disrupt the crystal lattice of the pure compound. Further purification, such as recrystallization, is recommended.
Q6: What are the key safety precautions for this synthesis?
A6: Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood, especially as sulfur dioxide gas is evolved when using 3-sulfolene.[4]
-
Handling maleic anhydride with care as it is corrosive and toxic.[4]
-
Using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Being mindful of the flammability of organic solvents like xylene or toluene.[4]
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is adapted from typical laboratory procedures for the Diels-Alder reaction using 3-sulfolene and maleic anhydride.
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is dry.[3]
-
Reagent Addition: To the round-bottom flask, add 3-sulfolene and maleic anhydride in a 1.1:1 molar ratio. Add a suitable solvent, such as xylene, to facilitate the reaction.[5]
-
Reaction: Heat the mixture gently to reflux. The 3-sulfolene will decompose to generate 1,3-butadiene, which will then react with the maleic anhydride. Maintain a gentle reflux for approximately 30-60 minutes.[5]
-
Isolation and Crystallization: After the reflux period, cool the reaction mixture to room temperature. The product may begin to crystallize. To enhance crystallization, the mixture can be further cooled in an ice bath.[2][5] An anti-solvent like petroleum ether can be added to precipitate the product.[2]
-
Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene and unreacted starting materials.[2]
-
Drying and Characterization: Allow the crystals to air dry completely. Determine the yield and characterize the product by measuring its melting point (literature value: ~103-104 °C) and obtaining an IR spectrum.
Protocol 2: Hydrolysis to this compound
-
Hydrolysis Setup: Place the synthesized anhydride in a suitable flask.
-
Addition of Water: Add a sufficient amount of deionized water to the flask containing the anhydride.
-
Heating: Heat the mixture to boiling, with stirring, for approximately 15-30 minutes to ensure complete hydrolysis of the anhydride.[5]
-
Crystallization: After heating, allow the solution to cool slowly to room temperature. The dicarboxylic acid should crystallize out of the solution. Cooling in an ice bath will maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Drying and Characterization: Dry the crystals thoroughly. Determine the yield and characterize the final product by its melting point (literature value: ~165-166 °C).[11]
Data Summary
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| cis-4-Cyclohexene-1,2-dicarboxylic Anhydride | 152.15 | 103-104 | 75-85[5] |
| This compound | 170.16 | 165-166[4] | 60-70 (from anhydride)[5] |
Visualizations
References
- 1. studymoose.com [studymoose.com]
- 2. cerritos.edu [cerritos.edu]
- 3. youtube.com [youtube.com]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. sas.upenn.edu [sas.upenn.edu]
- 6. odinity.com [odinity.com]
- 7. ochemonline.wordpress.com [ochemonline.wordpress.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Scale-Up: What Goes Wrong? [rsc.org]
- 10. Diels-Alder Reaction [organic-chemistry.org]
- 11. This compound | 2305-26-2 | TCI AMERICA [tcichemicals.com]
Validation & Comparative
cis-4-Cyclohexene-1,2-dicarboxylic acid vs. trans-isomer properties
A Comparative Guide to cis- and trans-4-Cyclohexene-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the stereoisomeric purity of building blocks is paramount. The geometric isomers, cis- and trans-4-cyclohexene-1,2-dicarboxylic acid, offer distinct structural backbones for the synthesis of complex molecules. This guide provides a comprehensive comparison of their physical and chemical properties, synthesis protocols, and applications to aid researchers in selecting the appropriate isomer for their specific needs.
Physicochemical Properties: A Tale of Two Isomers
The spatial arrangement of the carboxylic acid groups in cis- and trans-4-cyclohexene-1,2-dicarboxylic acid profoundly influences their physical properties. The cis-isomer, with both carboxylic acid groups on the same side of the cyclohexene (B86901) ring, exhibits different intermolecular bonding capabilities compared to the trans-isomer, where they are on opposite sides. This results in notable differences in their melting points, boiling points, and solubility profiles.
| Property | cis-4-Cyclohexene-1,2-dicarboxylic acid | trans-4-Cyclohexene-1,2-dicarboxylic acid |
| Molecular Formula | C₈H₁₀O₄ | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol [1] | 170.16 g/mol [] |
| Melting Point | 168 °C[1] | Data not readily available |
| Boiling Point | 106-107 °C at 0.1 Torr[1] | 395.4 °C at 760 mmHg[] |
| Density | 1.369 g/cm³ (predicted)[3] | 1.369 g/cm³[] |
| Solubility | Soluble in methanol[1] | Data not readily available |
| pKa₁ | 3.89[3] | Data not readily available |
| pKa₂ | 6.79 (at 20 °C)[3] | Data not readily available |
Synthesis and Interconversion: Controlling Stereochemistry
The synthesis of these isomers is rooted in fundamental organic reactions, with the Diels-Alder reaction being the cornerstone for the cis-isomer. The trans-isomer is typically obtained through the isomerization of the more readily accessible cis-isomer.
Synthesis of this compound
The cis-isomer is classically synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640). The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then hydrolyzed to yield the dicarboxylic acid.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-butadiene and maleic anhydride in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The Diels-Alder reaction will proceed to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
Hydrolysis: After the reaction is complete, cool the mixture and add water. Heat the mixture again to hydrolyze the anhydride to the dicarboxylic acid.
-
Isolation: Cool the reaction mixture to allow the this compound to crystallize. Collect the product by filtration, wash with cold water, and dry.
Synthesis of trans-4-Cyclohexene-1,2-dicarboxylic acid
The trans-isomer is generally prepared by the isomerization of the cis-isomer. This process is analogous to the well-known acid-catalyzed isomerization of maleic acid to the more thermodynamically stable fumaric acid.
Caption: Isomerization pathway from the cis to the trans isomer.
Experimental Protocol: Isomerization of cis- to trans-4-Cyclohexene-1,2-dicarboxylic acid
-
Reaction Setup: Dissolve this compound in an aqueous solution of a strong acid, such as hydrochloric acid, in a round-bottom flask fitted with a reflux condenser.
-
Isomerization: Heat the solution to reflux for several hours to facilitate the conversion to the trans-isomer.
-
Isolation: The trans-isomer is typically less soluble in water than the cis-isomer. Therefore, upon cooling, the trans-4-cyclohexene-1,2-dicarboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove any remaining acid catalyst and unreacted cis-isomer, and dry.
Relative Stability and Reactivity
The trans-isomer is generally the more thermodynamically stable of the two due to reduced steric strain between the carboxylic acid groups. The cis-isomer, with its functional groups in closer proximity, can readily form a cyclic anhydride upon heating, a reaction not possible for the trans-isomer. This difference in reactivity is a key consideration in their synthetic applications.
Applications in Research and Development
The distinct geometries of these isomers lend them to different applications in organic synthesis and materials science.
This compound is a versatile precursor for a variety of molecules. Its anhydride is a common starting material for the synthesis of polymers and resins. For instance, it is used as a curing agent for epoxy resins, imparting specific mechanical and thermal properties to the final polymer.[4][5] In medicinal chemistry, the cis-conformation provides a rigid scaffold for the synthesis of complex polycyclic structures and pharmacologically active compounds.
trans-4-Cyclohexene-1,2-dicarboxylic acid is utilized in research targeting the development of new therapeutics. It has been employed in studies related to cancer, inflammation, and neurological disorders.[] The trans-configuration can provide a more linear and rigid structure to molecules, which can be advantageous in designing molecules that fit into specific enzyme active sites or protein-protein interaction domains.
Conclusion
The choice between cis- and trans-4-cyclohexene-1,2-dicarboxylic acid depends critically on the desired stereochemistry and reactivity in the target application. The cis-isomer, readily available through the Diels-Alder reaction, is a valuable building block for polymers and complex cyclic systems. The trans-isomer, while requiring an additional isomerization step, offers a more thermodynamically stable and linear scaffold that is being explored in the development of novel therapeutics. A thorough understanding of their distinct properties is essential for their effective utilization in research and development.
References
- 1. This compound CAS#: 2305-26-2 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. US20080306223A1 - Curing Agent for Epoxy Resins and Epoxy Resin Compositions - Google Patents [patents.google.com]
A Comparative Analysis of cis- and trans-4-Cyclohexene-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the geometric isomers, cis- and trans-4-Cyclohexene-1,2-dicarboxylic acid. These dicarboxylic acids serve as versatile building blocks in organic synthesis, with applications ranging from polymer chemistry to the development of novel pharmaceutical agents. Their distinct stereochemistry gives rise to significant differences in their physical properties, reactivity, and performance in various applications. This document outlines their key characteristics, supported by experimental data and detailed synthetic protocols, to aid researchers in selecting the appropriate isomer for their specific needs.
At a Glance: Key Property Comparison
A summary of the key physical and chemical properties of cis- and trans-4-Cyclohexene-1,2-dicarboxylic acid is presented below. These differences in properties, such as melting point and acidity, are a direct consequence of their distinct molecular geometries.
| Property | cis-4-Cyclohexene-1,2-dicarboxylic acid | trans-4-Cyclohexene-1,2-dicarboxylic acid |
| CAS Number | 2305-26-2[1] | 15573-40-7 |
| Molecular Weight | 170.16 g/mol | 170.16 g/mol |
| Melting Point | 168 °C[2] | Data not readily available in peer-reviewed literature; supplier information suggests a powder form. |
| Boiling Point | 106-107 °C at 0.1 Torr[2] | Not available |
| pKa1 | 3.89 | Not available |
| pKa2 | 6.79 | Not available |
| Appearance | White crystalline powder | White powder |
Synthetic Pathways: From Precursors to Isomers
The synthesis of these isomers typically begins with the formation of the cis-anhydride, which can then be hydrolyzed to the cis-dicarboxylic acid. The trans-isomer can subsequently be obtained through isomerization of the cis-form.
References
Navigating Purity: A Comparative Guide to the HPLC Analysis of cis-4-Cyclohexene-1,2-dicarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of cis-4-Cyclohexene-1,2-dicarboxylic acid, a common building block in organic synthesis. We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques to empower informed decisions in your analytical workflow.
This compound is typically synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic acid (often generated in situ from maleic anhydride). This synthetic route can introduce several potential impurities, including unreacted starting materials, the corresponding anhydride (B1165640) of the product, and the trans-isomer. Effective analytical methods are crucial to quantify the purity of the desired cis-isomer and to detect and quantify these process-related impurities.
Comparative Analysis of Purity Assessment Methods
While HPLC stands out for its sensitivity and ability to separate closely related compounds, other techniques can also provide valuable information regarding the purity of this compound. The following table compares a proposed HPLC method with alternative analytical approaches.
| Parameter | HPLC (Reversed-Phase) | Quantitative NMR (qNMR) | Titration (Acid-Base) |
| Principle | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Integration of specific NMR signals relative to a certified internal standard. | Neutralization of acidic protons with a standardized basic solution. |
| Primary Measurement | Area under the chromatographic peak. | Integral of characteristic proton signals. | Volume of titrant required to reach an endpoint. |
| Specificity | High; can separate isomers and related impurities. | High; provides structural confirmation of analyte and impurities. | Low; measures total acidity, cannot distinguish between the target acid and other acidic impurities. |
| Sensitivity | High (typically µg/mL to ng/mL). | Moderate (typically mg/mL). | Low (typically mg/mL). |
| Throughput | High; suitable for automated analysis of multiple samples. | Moderate; sample preparation and data processing can be time-consuming. | Low to moderate; generally performed manually on a per-sample basis. |
| Instrumentation | HPLC system with UV detector. | High-field NMR spectrometer. | Burette, pH meter or indicator. |
| Primary Application | Purity determination, impurity profiling, and quantification. | Purity determination, structural elucidation, and quantification of major components. | Assay of total acid content. |
HPLC Method for Purity Analysis: A Head-to-Head Comparison
A reversed-phase HPLC method is proposed for the routine analysis of this compound and its potential impurities. The lack of a strong chromophore in the target molecule and its impurities necessitates detection at low UV wavelengths.
Table 2: Proposed HPLC Method Parameters and Expected Performance
| Parameter | Method 1: Isocratic Elution |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate (B84403) Monobasic (pH 2.5 with Phosphoric Acid) : Acetonitrile (B52724) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | 1. Maleic Acid2. cis-4-Cyclohexene-1,2-dicarboxylic acid3. trans-4-Cyclohexene-1,2-dicarboxylic acid4. cis-4-Cyclohexene-1,2-dicarboxylic anhydride5. Maleic Anhydride |
| Resolution | Baseline separation of the main peak from its impurities is expected. |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
1. Preparation of Mobile Phase:
-
Dissolve 2.72 g of potassium phosphate monobasic in 1 L of deionized water.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 95:5 (v/v) ratio. Degas the mobile phase before use.
2. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the standard solution.
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the purity of the sample by the area percent method.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
3. Data Analysis:
-
Integrate the signals corresponding to the olefinic protons of this compound and a well-resolved signal of the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons, and the weights of the sample and internal standard.
Protocol 3: Assay by Acid-Base Titration
1. Sample Preparation:
-
Accurately weigh approximately 150 mg of the this compound sample into a flask.
-
Dissolve the sample in an appropriate solvent (e.g., 50 mL of water or ethanol).
2. Titration:
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized 0.1 N sodium hydroxide (B78521) solution until the endpoint is reached (persistent pink color).
-
Record the volume of titrant used.
3. Calculation:
-
Calculate the assay of the dicarboxylic acid based on the volume of titrant, its normality, and the weight of the sample.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of the HPLC analysis and the relationship between the synthesis and potential impurities.
Caption: Workflow for HPLC purity analysis.
NMR Spectroscopy: A definitive tool for the structural confirmation of cis-4-Cyclohexene-1,2-dicarboxylic acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The structural elucidation of stereoisomers is a critical step in chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable technique for this purpose, offering detailed insights into the molecular framework of compounds. This guide provides a comparative analysis of the NMR spectroscopic data for cis-4-Cyclohexene-1,2-dicarboxylic acid, a product of the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, and discusses the expected spectral differences from its trans isomer. This information is vital for researchers to unequivocally confirm the stereochemistry of their synthesized products.
Distinguishing Isomers: The Power of NMR
The key to differentiating between the cis and trans isomers of 4-Cyclohexene-1,2-dicarboxylic acid lies in the symmetry and the resulting magnetic environments of the protons and carbon atoms within each molecule. In the cis isomer, a plane of symmetry renders the two olefinic protons (H-4 and H-5), the two methine protons (H-1 and H-2), and the two pairs of methylene (B1212753) protons (at C-3 and C-6) chemically equivalent. This equivalence leads to a simpler NMR spectrum compared to the trans isomer, where such a plane of symmetry is absent, resulting in a more complex pattern of signals.
Comparative NMR Data Analysis
The following tables summarize the available experimental ¹H and ¹³C NMR data for this compound and provide a theoretical comparison with the expected data for the trans isomer.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | This compound | trans-4-Cyclohexene-1,2-dicarboxylic acid (Expected) |
| Olefinic (H-4, H-5) | ~5.7 ppm (multiplet, 2H) | Two distinct multiplets |
| Methine (H-1, H-2) | ~3.0-3.2 ppm (multiplet, 2H) | Two distinct multiplets with different coupling constants |
| Allylic (H-3, H-6) | ~2.3-2.5 ppm (multiplet, 4H) | Four distinct multiplets |
| Carboxylic (COOH) | >12 ppm (broad singlet, 2H) | >12 ppm (broad singlet, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | This compound (in DMSO-d6) [1] | trans-4-Cyclohexene-1,2-dicarboxylic acid (Expected) * |
| Carboxylic (C=O) | ~174.9 ppm | Two distinct signals |
| Olefinic (C-4, C-5) | ~125.2 ppm | Two distinct signals |
| Methine (C-1, C-2) | ~39.2 ppm | Two distinct signals |
| Allylic (C-3, C-6) | ~25.9 ppm | Two distinct signals |
Experimental Protocol: A Guide to NMR Sample Preparation
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d6, CDCl₃, D₂O) of high purity (0.6-0.7 mL)
-
High-precision 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the dicarboxylic acid.
-
Dissolution: Dissolve the sample in the chosen deuterated solvent in a small, clean vial. Gentle warming or vortexing may be applied to aid dissolution.
-
Transfer: Using a pipette, carefully transfer the solution to a clean, dry NMR tube.
-
Homogenization: Ensure the solution is homogeneous.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for optimal resolution.
Logical Workflow for Structural Confirmation
The process of confirming the cis stereochemistry using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.
References
A Comparative Guide to the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cis-4-cyclohexene-1,2-dicarboxylic acid, a valuable intermediate in organic synthesis, is predominantly achieved through a robust and stereospecific pathway involving a Diels-Alder reaction followed by hydrolysis. This guide provides a comparative analysis of the common variations of this synthesis, presenting quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting the most suitable method for their laboratory context.
The primary route to this compound is a two-step process. The first and most critical step is the [4+2] cycloaddition, or Diels-Alder reaction, between a 1,3-butadiene (B125203) source and maleic anhydride (B1165640) to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. The subsequent step involves the hydrolysis of this anhydride to yield the target dicarboxylic acid.
The main variations within this synthetic approach lie in the source and handling of the 1,3-butadiene. While 1,3-butadiene itself is a gas at room temperature, a more convenient and common alternative is the use of 3-sulfolene (B121364) (butadiene sulfone), a stable solid that generates 1,3-butadiene in situ upon heating.[1] This guide will compare these two approaches.
Quantitative Data Comparison
The following table summarizes the quantitative data from representative experimental protocols for the synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride and its subsequent hydrolysis.
| Parameter | Route A: 1,3-Butadiene (gas) | Route B: 3-Sulfolene (in situ) | Hydrolysis of Anhydride |
| Reactants | 1,3-Butadiene, Maleic Anhydride | 3-Sulfolene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, Water |
| Solvent | Benzene (B151609) | Xylene | Water |
| Reaction Temperature | 70-75°C (exothermic) | Gentle reflux (~139°C) | Boiling (100°C) |
| Reaction Time | 2 - 2.5 hours | 30 minutes | Not specified, until dissolved |
| Reported Yield | 93-97% (Anhydride) | 77.6% (Anhydride)[2] | 66.9% (Diacid)[3] |
| Purity (Melting Point) | 99-102°C (Anhydride) | ~104.1°C (Anhydride)[2] | 158-160°C (Diacid)[3] |
Experimental Protocols
Route A: Diels-Alder Reaction with Gaseous 1,3-Butadiene
This protocol is adapted from a procedure for the synthesis of cis-Δ4-tetrahydrophthalic anhydride.
Materials:
-
Maleic anhydride (2 moles, 196 g)
-
Dry benzene (500 ml)
-
1,3-Butadiene gas
-
Petroleum ether (for washing)
Procedure:
-
A 2-liter three-necked round-bottomed flask is equipped with an efficient stirrer, a gas-inlet tube, a thermometer, and a reflux condenser in a ventilated hood.
-
The flask is charged with maleic anhydride and dry benzene.
-
Stirring is initiated, and the flask is heated with a pan of hot water while 1,3-butadiene is introduced at a rapid rate (0.6–0.8 L/min).
-
Once the solution temperature reaches 50°C, the water bath is removed. The exothermic reaction will cause the temperature to rise to 70–75°C.
-
The rapid stream of butadiene is continued for 30–40 minutes, after which the rate is decreased. The reaction is complete after approximately 2–2.5 hours.
-
The solution is poured into a beaker and cooled to 0–5°C overnight to crystallize the product.
-
The cis-4-cyclohexene-1,2-dicarboxylic anhydride is collected by filtration and washed with petroleum ether.
Route B: Diels-Alder Reaction with 3-Sulfolene (in situ generation of 1,3-Butadiene)
This protocol is a common laboratory procedure noted for its convenience and safety.[4]
Materials:
-
3-Sulfolene (butadiene sulfone) (2.0 g)
-
Maleic anhydride (1.2 g, finely ground)
-
Xylene (0.80 mL)
-
Boiling stone
Procedure:
-
Combine 3-sulfolene, maleic anhydride, xylene, and a boiling stone in a 25-mL round-bottomed flask.[4]
-
Fit a water-cooled condenser to the flask.
-
Gently heat the mixture using a heating mantle.
-
After the solids dissolve, continue to heat the mixture at a gentle reflux for 30 minutes.[4]
-
Upon completion, remove the heating mantle and allow the reaction mixture to cool for approximately 5 minutes before proceeding with hydrolysis or purification.[4]
Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol describes the conversion of the anhydride intermediate to the final dicarboxylic acid product.[3]
Materials:
-
cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1.62 g)[3]
-
Distilled water
-
Boiling chip
Procedure:
-
Place the anhydride and a boiling chip in an Erlenmeyer flask with distilled water.[3]
-
Heat the mixture until the water boils and all the anhydride has dissolved.[3]
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod.
-
Cool the flask in an ice bath to maximize crystal formation.[3]
-
Collect the resulting crystals of this compound by vacuum filtration.
-
Allow the crystals to air dry.
Visualizing the Synthesis and Comparison
The following diagrams, generated using Graphviz, illustrate the overall synthetic workflow and the logical comparison between the two primary approaches for the Diels-Alder reaction step.
Caption: Overall two-step synthesis workflow.
Caption: Comparison of diene sources for the Diels-Alder step.
References
A Comparative Purity Analysis of Commercial cis-4-Cyclohexene-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the purity of commercially available cis-4-Cyclohexene-1,2-dicarboxylic acid, a crucial building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This document outlines the purity specifications from major commercial suppliers and details the analytical methodologies for independent verification.
Commercial Supplier Purity Specifications
The purity of this compound from prominent chemical suppliers is generally high, with most vendors guaranteeing a purity of 98% or greater. The most commonly cited methods for purity determination by these suppliers are Gas Chromatography (GC) and acid-base titration.
| Supplier | Stated Purity/Assay | Analytical Method | Potential Impurities |
| Supplier A | ≥98.0% | GC | cis-4-Cyclohexene-1,2-dicarboxylic anhydride, trans-isomer, residual solvents |
| Supplier B | 98% | Not Specified | Unreacted starting materials (maleic acid), polymers |
| Supplier C | ≥97.5% | Silylated GC, Aqueous acid-base Titration (97.5-102.5%) | Maleic acid, succinic acid, related isomers |
Note: This table is a summary of publicly available data and may not reflect the exact specifications of a specific lot. It is always recommended to consult the certificate of analysis for the most accurate information.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial this compound, several analytical techniques can be employed. Below are detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a robust method for assessing the purity and identifying volatile or semi-volatile impurities. For dicarboxylic acids, derivatization is often necessary to increase volatility and improve peak shape.
a. Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 500 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
b. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
c. Data Analysis:
The purity is determined by calculating the peak area percentage of the derivatized analyte relative to the total peak area of all components in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the analysis of non-volatile compounds and can be used to separate the diacid from its non-volatile impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 90% water with 0.1% sulfuric acid and 10% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
Purity is calculated based on the peak area percentage of the main analyte peak compared to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.
a. Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone of known high purity) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Ensure both the sample and the internal standard are fully dissolved.
b. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the protons being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
c. Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Acid-Base Titration
This classical method determines the total acid content and is a reliable way to assess the purity of dicarboxylic acids.
a. Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in approximately 50 mL of deionized water. Gentle heating may be required. If the sample is not fully soluble in water, a mixture of water and a suitable organic solvent like ethanol (B145695) can be used.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized ~0.1 M sodium hydroxide (B78521) (NaOH) solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
b. Calculation:
Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (2 * m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (in L)
-
M_NaOH = Molarity of the standardized NaOH solution
-
MW_acid = Molecular weight of this compound (170.17 g/mol )
-
m_sample = mass of the sample (in g)
-
The factor of 2 is included because the acid is diprotic.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of commercial this compound.
Caption: Purity assessment workflow for commercial this compound.
This guide provides a framework for the purity assessment of commercial this compound. The choice of analytical method will depend on the available instrumentation and the specific requirements of the research. For a comprehensive analysis, employing orthogonal methods (e.g., a chromatographic technique and titration or qNMR) is highly recommended.
Validating the Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of cis-4-cyclohexene-1,2-dicarboxylic acid, with a focus on its validation using modern spectroscopic techniques. The primary synthesis route detailed is the Diels-Alder reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640), followed by hydrolysis of the resulting anhydride. This guide presents experimental data and protocols to facilitate the replication and verification of this synthesis.
Synthesis Overview
The synthesis of this compound is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene (1,3-butadiene) reacts with a dienophile (maleic anhydride) to form a cyclic adduct, cis-4-cyclohexene-1,2-dicarboxylic anhydride. The anhydride is then hydrolyzed to yield the target dicarboxylic acid. The stereospecificity of the Diels-Alder reaction ensures the formation of the cis isomer.
Spectroscopic Validation Data
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized products. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for the intermediate anhydride and the final dicarboxylic acid product.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | ~5.90 | m | 2H | Olefinic protons (-CH=CH-) |
| ~3.48 | m | 2H | Methine protons (-CH-CO) | |
| ~2.30 | m | 4H | Allylic protons (-CH₂-CH=) | |
| This compound | ~12.3 | br s | 2H | Carboxylic acid protons (-COOH) |
| ~5.66 | m | 2H | Olefinic protons (-CH=CH-) | |
| ~3.05 | m | 2H | Methine protons (-CH-COOH) | |
| ~2.25 | m | 4H | Allylic protons (-CH₂-CH=) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | ~174.7 | Carbonyl carbons (-C=O) |
| ~125.5 | Olefinic carbons (-CH=CH-) | |
| ~39.3 | Methine carbons (-CH-CO) | |
| ~26.1 | Allylic carbons (-CH₂-CH=) | |
| This compound | ~174.5 | Carboxylic acid carbons (-COOH) |
| ~125.2 | Olefinic carbons (-CH=CH-) | |
| ~40.8 | Methine carbons (-CH-COOH) | |
| ~25.4 | Allylic carbons (-CH₂-CH=) |
Table 3: IR Spectroscopy Data (KBr pellet, cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | ~3100-3000 | =C-H stretch |
| ~1850, ~1780 | Anhydride C=O stretch (symmetric and asymmetric) | |
| ~1650 | C=C stretch | |
| This compound | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3020 | =C-H stretch | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1640 | C=C stretch |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound.
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride[1][2][3][4]
This procedure utilizes 3-sulfolene (B121364) as a stable, solid precursor to 1,3-butadiene.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride, 3-sulfolene, and a high-boiling solvent such as xylene or tert-butylbenzene.[1]
-
Diels-Alder Reaction: Heat the mixture to reflux. At elevated temperatures, 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous 1,3-butadiene and sulfur dioxide.[3][1] The in situ generated 1,3-butadiene then reacts with maleic anhydride in a Diels-Alder cycloaddition.
-
Reaction Time: Maintain the reflux for approximately 30-60 minutes to ensure complete reaction.[4]
-
Isolation of Anhydride: Cool the reaction mixture to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize from the solution. The crystallization can be further induced by the addition of a non-polar solvent like petroleum ether.[1]
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air dry. The purity can be assessed by melting point determination (literature value: 103-104 °C).
Hydrolysis to this compound[3][5]
-
Hydrolysis: Add water to the crude or purified cis-4-cyclohexene-1,2-dicarboxylic anhydride in a flask.
-
Heating: Heat the mixture to boiling to facilitate the hydrolysis of the anhydride ring.
-
Crystallization: Cool the aqueous solution to room temperature and then in an ice bath to crystallize the dicarboxylic acid.
-
Isolation and Purification: Collect the crystals by vacuum filtration, wash with cold water, and dry. The melting point of the pure acid is approximately 165-168 °C.[4][5]
Workflow and Logic Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic validation.
Caption: Synthesis and validation workflow for this compound.
Caption: Logical flow of spectroscopic validation for the synthesized product.
References
A Comparative Guide to cis-4-Cyclohexene-1,2-dicarboxylic acid Reference Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available reference standards for cis-4-Cyclohexene-1,2-dicarboxylic acid, a crucial molecule in various research and development applications, including its use as a building block in the synthesis of pharmaceuticals and polymers. The selection of a high-quality, well-characterized reference standard is paramount for ensuring the accuracy, reproducibility, and validity of analytical data. This document outlines key quality attributes of reference standards from various suppliers, details relevant analytical methodologies, and discusses potential impurities.
Comparison of Commercial Reference Standards
The quality of a reference standard is defined by its purity, characterization, and the supplier's quality management system. The following table summarizes the specifications of this compound reference standards available from prominent chemical suppliers. It is important to note that while most suppliers provide a purity value, the extent of characterization and the availability of a comprehensive Certificate of Analysis (CoA) can vary.
| Supplier | Product Number | Purity Specification | Analytical Method(s) Cited |
| Thermo Fisher Scientific (Alfa Aesar) | A14587 | ≥98% | Assay (Silylated GC), Assay (Aqueous acid-base Titration)[1] |
| TCI Chemicals | C0492 | >98.0% (GC) | Gas Chromatography (GC)[2] |
| Fisher Scientific | AC110550050 | 98% | Not specified on product page[3] |
| Santa Cruz Biotechnology | sc-227096 | Not specified | For research use only, refer to CoA for lot-specific data[4] |
| Sigma-Aldrich | S676896 | Not specified | Buyer assumes responsibility to confirm identity and/or purity |
Note: The information presented in this table is based on publicly available data from supplier websites. For the most accurate and lot-specific information, it is essential to request a Certificate of Analysis from the respective supplier.
Key Considerations for Selecting a Reference Standard
When selecting a reference standard for this compound, researchers should consider the following:
-
Purity: A higher purity standard will minimize interference from impurities in analytical assays.
-
Characterization: A comprehensive CoA should provide data from multiple analytical techniques (e.g., NMR, Mass Spectrometry, IR) to confirm the structure and purity of the compound.
-
Traceability: For regulated environments, traceability to a national or international standard is crucial.
-
Supplier Reputation: A supplier with a robust quality management system is more likely to provide a reliable and consistent product.
Potential Impurities and Stability
The primary starting material for the synthesis of this compound is often its anhydride (B1165640), formed through a Diels-Alder reaction.[5] Potential impurities in the final product can include:
-
Residual starting materials: Unreacted maleic anhydride and 1,3-butadiene.
-
Isomers: The trans-isomer of 4-Cyclohexene-1,2-dicarboxylic acid.
-
By-products from the synthesis: Polymers and adducts.
-
Degradation products: The compound may be susceptible to degradation under certain conditions, such as exposure to moisture, which can lead to the formation of the corresponding anhydride. The anhydride itself is moisture-sensitive and can decompose.[6]
Proper storage in a cool, dry place is essential to maintain the integrity of the reference standard.
Experimental Protocols for Analysis
Accurate and precise analytical methods are critical for the quantification and qualification of this compound. Below are detailed methodologies for common analytical techniques.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a widely used technique for assessing the purity of volatile and semi-volatile compounds. For this compound, derivatization is typically required to increase its volatility.
Methodology:
-
Derivatization: Silylation is a common derivatization technique. A sample of the reference standard is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and heated to ensure complete reaction.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
Data Analysis: The purity is determined by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Quantification
Methodology:
-
HPLC System: A high-performance liquid chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 70:30 mixture of aqueous buffer to organic solvent.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reference standard is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration.
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of a known concentration of the reference standard.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of analyzing a sample using a reference standard and the relationship between the reference standard and the final analytical result.
Caption: Experimental workflow for sample analysis using a reference standard.
Caption: Relationship between reference standard quality and analytical accuracy.
References
- 1. L09392.14 [thermofisher.com]
- 2. This compound | 2305-26-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. cis-4-Cyclohexene-1,2-dicarboxylic anhydride(935-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Performance Showdown: A Comparative Guide to Polymers Derived from cis-4-Cyclohexene-1,2-dicarboxylic acid
For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that dictates the ultimate performance and applicability of the resulting material. This guide provides an in-depth comparison of polymers derived from cis-4-Cyclohexene-1,2-dicarboxylic acid against two key alternatives: a linear unsaturated polyester (B1180765) based on maleic acid and a saturated cycloaliphatic polyester based on 1,4-cyclohexanedicarboxylic acid. This comparison focuses on key performance metrics including thermal stability, mechanical properties, and biocompatibility, supported by available data and detailed experimental protocols.
The unique structure of this compound, featuring a cyclic backbone and a cis-configuration of its carboxylic acid groups, imparts a distinct set of properties to the resulting polymers. The presence of the double bond within the cyclohexene (B86901) ring offers a site for post-polymerization modification, a valuable feature for the covalent attachment of therapeutic agents or targeting moieties.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of polyesters synthesized from the three dicarboxylic acids with a common diol, ethylene (B1197577) glycol. It is important to note that direct comparative data for polymers of this compound is limited; therefore, some properties are inferred based on the performance of structurally similar polymers and general chemical principles.
| Property | Poly(ethylene cis-4-cyclohexene-1,2-dicarboxylate) | Poly(ethylene maleate) | Poly(ethylene 1,4-cyclohexanedicarboxylate) |
| Thermal Stability (TGA, Onset of Decomposition) | Estimated ~300-350°C | ~300-350°C | ~350-400°C |
| Glass Transition Temperature (Tg) | Estimated ~60-80°C | ~60-70°C | ~80-100°C (trans-isomer) |
| Mechanical Strength | Moderate | Moderate to High | High |
| Flexibility | Moderate to High | Low | Low to Moderate |
| Biocompatibility | Expected to be biocompatible | Generally biocompatible | Generally biocompatible |
| Biodegradability | Potentially biodegradable | Biodegradable | Slowly biodegradable |
| Potential for Functionalization | High (via double bond) | High (via double bond) | Low |
Deep Dive: Performance Analysis
Thermal Properties
The thermal stability of a polymer is paramount for its processing and application. Polyesters derived from this compound are expected to exhibit moderate thermal stability, with decomposition temperatures influenced by the purity of the monomers and the polymerization conditions. In comparison, polyesters from 1,4-cyclohexanedicarboxylic acid, particularly the trans-isomer, tend to have higher thermal stability due to their more ordered and compact chain packing. The linear unsaturated polyester from maleic acid shows comparable thermal stability.
The glass transition temperature (Tg) is a critical parameter for determining the end-use temperature range of a polymer. The cyclic and somewhat flexible nature of the cis-4-cyclohexene unit is expected to result in a moderate Tg. The rigidity of the 1,4-cyclohexanedicarboxylate unit, especially in its trans form, leads to a higher Tg.
Mechanical Performance
The mechanical properties of these polyesters are intrinsically linked to their molecular architecture. The presence of the flexible cyclohexene ring in polymers from this compound is anticipated to impart a degree of flexibility. In contrast, the rigid structure of poly(ethylene 1,4-cyclohexanedicarboxylate) results in a stiffer material with higher tensile strength. Unsaturated polyesters based on maleic acid can be cross-linked to form rigid thermosets with high strength.
Biocompatibility and Biodegradability
For applications in drug development and medicine, biocompatibility is non-negotiable. Aliphatic polyesters are generally known for their good biocompatibility.[1] It is anticipated that polymers derived from this compound would also exhibit favorable biocompatibility profiles. The biodegradability of these polyesters is influenced by factors such as crystallinity and hydrophilicity. The introduction of the cyclohexene ring may affect the rate of enzymatic and hydrolytic degradation.
Experimental Methodologies
Synthesis of Polyesters by Melt Polycondensation
A general procedure for synthesizing polyesters from the aforementioned dicarboxylic acids and ethylene glycol involves melt polycondensation.
Materials:
-
Dicarboxylic acid (this compound, maleic acid, or 1,4-cyclohexanedicarboxylic acid)
-
Ethylene glycol (molar excess)
-
Catalyst (e.g., antimony trioxide, titanium tetrabutoxide)
-
Stabilizer (e.g., triphenyl phosphite)
Procedure:
-
The dicarboxylic acid and ethylene glycol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
The mixture is heated under a nitrogen atmosphere to initiate the esterification reaction, with the continuous removal of water as a byproduct.
-
Once the initial esterification is complete (indicated by the cessation of water distillation), the catalyst and stabilizer are added.
-
The temperature is gradually increased, and a vacuum is applied to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved.
-
The resulting polymer is then extruded, cooled, and pelletized.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the synthesized polyesters.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester linkages, double bonds).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyesters.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Visualizing the Possibilities
The following diagrams illustrate key conceptual frameworks relevant to the application of these polymers.
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: A generalized signaling pathway for polymer-based drug delivery.
Conclusion
Polymers derived from this compound represent a promising class of materials with a unique combination of properties. Their inherent potential for functionalization via the cyclohexene double bond opens up a wide range of possibilities for applications in drug delivery and advanced materials. While direct comparative data remains somewhat scarce, by understanding the structure-property relationships of related polyesters, researchers can make informed decisions in the design and synthesis of novel polymers tailored for specific performance requirements. Further research into the synthesis and comprehensive characterization of this polymer family is warranted to fully unlock their potential.
References
Safety Operating Guide
Proper Disposal of cis-4-Cyclohexene-1,2-dicarboxylic Acid: A Guide for Laboratory Professionals
The proper disposal of cis-4-Cyclohexene-1,2-dicarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation[1][2][3]. Some sources also indicate it may cause respiratory irritation[1]. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and dispose of it as hazardous waste. Never dispose of this chemical down the drain or in regular trash [4].
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact[2].
-
Eye Damage: Causes serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory tract irritation[1].
Step-by-Step Disposal Protocol
Adherence to the following procedures will ensure the safe and compliant disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1].
-
Hand Protection: Use chemical-impermeable gloves[1].
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact[1].
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or aerosols. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required[1][5][6].
Step 2: Waste Collection and Segregation
-
Designated Waste Stream: Treat all this compound, including contaminated materials (e.g., paper towels, gloves, weighing boats), as hazardous chemical waste.
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It is incompatible with oxidizing agents and strong bases.
-
Collection: Collect waste in a designated, properly labeled, and sealed container[4]. For spills, pick up the material and arrange for disposal without creating dust[2].
Step 3: Container Selection and Labeling
-
Container Compatibility: Use a container made of a material compatible with carboxylic acids. Avoid metal containers for corrosive waste[7]. The original container is often a suitable choice[7].
-
Container Condition: Ensure the container is in good condition, with a tightly fitting cap, and is kept closed at all times except when adding waste[1][7].
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and any other information required by your institution (e.g., accumulation start date, hazard pictograms)[7].
Step 4: Storage and Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1].
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed waste disposal company[2][3]. Follow all local, state, and national regulations for hazardous waste disposal[2].
Step 5: Decontamination of Empty Containers
-
Rinsing: Empty containers that held this compound must be decontaminated before disposal. It is recommended to triple rinse the container with a suitable solvent[1][8]. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Containers: Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations[1].
Quantitative Disposal Guidelines
Specific quantitative limits for the disposal of this compound are not well-defined in regulations. The table below summarizes general guidelines for chemical waste, which should be followed only with explicit approval from your institution's EHS department.
| Parameter | Guideline | Source |
| Drain Disposal | Prohibited for this chemical. | [4] |
| Neutralization for Drain Disposal | May apply to simple carboxylic acids (<6 carbons, <100g), but is not recommended for this compound without EHS approval. | [4] |
| Acid Dilution (General) | If neutralization is approved, dilute concentrated acids to <10% before neutralizing. | [8] |
| Liquid Waste Container Fill Level | Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion. | [9] |
| Final Salt Concentration (Sewer) | If drain disposal of a neutralized solution is approved, the final concentration of neutral salts should be below 1%. | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. beantown.s3.amazonaws.com [beantown.s3.amazonaws.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. nipissingu.ca [nipissingu.ca]
Essential Safety and Logistics for Handling cis-4-Cyclohexene-1,2-dicarboxylic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling cis-4-Cyclohexene-1,2-dicarboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Summary: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Adherence to the following safety protocols is critical to mitigate these risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against dust particles and splashes that can cause serious eye irritation[1][2][4]. |
| Hand Protection | Chemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected before use. | Prevents skin contact which can lead to irritation[1][2]. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. | Protects against inhalation of dust which may cause respiratory irritation[1][3]. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. | Provides an additional layer of protection against skin contact and contamination of personal clothing[1]. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.
-
Use non-sparking tools to prevent ignition[1].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][3].
-
Keep away from foodstuff containers and incompatible materials such as oxidizing agents and strong bases[1].
Disposal Plan
Chemical Disposal:
-
Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[1].
-
Do not discharge into sewer systems[1].
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[1].
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill[1].
-
Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing[1].
Emergency Procedures
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition[1].
-
Wear appropriate personal protective equipment, including chemical impermeable gloves and eye protection[1].
-
Avoid dust formation[1].
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[1].
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][5].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[1][2][5].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor[1][2][5].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][5].
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
